Caprospinol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3/t21-,22+,24+,25-,26+,27+,28+,30+,31+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOZFSWFUBLCNN-AAPULDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@H]5[C@@H]4[C@@H]([C@]6(O5)CC[C@H](CO6)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4952-56-1 | |
| Record name | Caprospinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004952561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caprospinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAPROSPINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BU4T267E4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Caprospinol: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caprospinol (SP-233) is a naturally occurring neuroprotective agent investigated as a potential disease-modifying therapy for Alzheimer's disease.[1][2] Its discovery stemmed from research into the role of neurosteroids in Alzheimer's pathology, specifically the observation of reduced levels of 22R-hydroxycholesterol in affected brains.[1][2] Identified as a stable, naturally occurring analog, this compound is a derivative of the steroidal sapogenin diosgenin, found in the plant Gynura japonica.[1] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and mitigate key aspects of Alzheimer's pathology. This compound exerts its neuroprotective effects through a multi-faceted mechanism of action that includes direct binding to beta-amyloid (Aβ) to prevent the formation of neurotoxic oligomers, protection of mitochondrial function, and interaction with the sigma-1 receptor.
Discovery and Origin
The discovery of this compound is rooted in the neurosteroid hypothesis of Alzheimer's disease. Researchers investigating the brains of Alzheimer's patients identified significantly lower levels of 22R-hydroxycholesterol in the hippocampus and frontal cortex compared to age-matched controls. This endogenous neurosteroid was subsequently shown to protect against neurotoxicity induced by the Aβ peptide and to inhibit the formation of Aβ oligomers.
This initial finding prompted a search for a more stable analog of 22R-hydroxycholesterol for therapeutic development. This search led to the identification of this compound, a naturally occurring heterospirostenol.
Key researchers and institutions involved:
-
Dr. Vassilios Papadopoulos and his team at the Research Institute of the McGill University Health Centre were instrumental in the discovery and initial research.
-
Samaritan Pharmaceuticals has been leading the development of this compound, including filing an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) in 2006.
Chemical Identity and Natural Source:
-
Chemical Name: (22R,25R)-20 alpha-spirost-5-en-3beta-yl hexanoate
-
Synonyms: SP-233, Diosgenin caproate
-
Molecular Formula: C33H52O4
-
Natural Origin: this compound is a fatty acid derivative of diosgenin, a steroidal sapogenin. It is found in the plant Gynura japonica, a member of the Asteraceae family.
Mechanism of Action
This compound's therapeutic potential is attributed to its ability to target multiple pathological processes in Alzheimer's disease. Its mechanism is not limited to a single pathway but is a combination of overlapping properties.
Core Mechanisms:
-
Direct Interaction with Beta-Amyloid (Aβ): this compound binds directly to the Aβ peptide. This interaction is believed to inhibit the formation of amyloid-derived diffusible ligands (ADDLs), which are highly neurotoxic oligomeric species. By preventing the aggregation of Aβ monomers, this compound helps to clear Aβ plaques from the brain.
-
Mitochondrial Protection: The compound protects mitochondrial function. It interacts with components of the mitochondrial respiratory chain, producing an anti-uncoupling effect and preserving cellular energy production. It has also been shown to scavenge Aβ monomers that accumulate within mitochondria.
-
Sigma-1 Receptor Ligation: this compound has been identified as a ligand for the sigma-1 receptor, a protein known to be involved in neuroprotection and cellular stress responses.
The following diagram illustrates the proposed multi-target mechanism of action of this compound.
Caption: Multi-target mechanism of action of this compound in Alzheimer's disease.
Experimental Protocols
Detailed experimental data for this compound has been derived from both in vitro and in vivo studies. The methodologies summarized below are based on published preclinical research.
In Vitro Neuroprotection Assay
-
Cell Line: Rat pheochromocytoma (PC12) cells or human neuronal (NT2) cells.
-
Induction of Toxicity: Cells are treated with soluble beta-amyloid 1-42 (Aβ1-42) to induce neurotoxicity.
-
Treatment Protocol: Cells are co-incubated with varying concentrations of Aβ1-42 and this compound.
-
Endpoint Measurement: Cell viability is assessed using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to quantify the protective effect of this compound against Aβ-induced cell death. The neuroprotective effect is typically dose-dependent.
In Vivo Efficacy in a Rat Model of Alzheimer's Disease
-
Animal Model: An Alzheimer's-like condition is induced in rats, often through intracerebroventricular (ICV) injection of Aβ peptide to generate amyloid plaques and cognitive deficits.
-
Treatment Protocol: Diseased rats are administered this compound, typically via intraperitoneal injection, over a defined period.
-
Behavioral Assessment: Cognitive function is evaluated using the Morris water maze test. This test assesses spatial learning and memory by measuring the time it takes for a rat to locate a hidden platform in a pool of water.
-
Histopathological Analysis: After the treatment period, brain tissue (specifically the hippocampus) is collected and analyzed for:
-
Amyloid Plaque Burden: Staining with dyes like Thioflavin S or using immunohistochemistry with anti-Aβ antibodies to quantify the extent of amyloid deposits.
-
Neuroinflammation: Assessing astrogliosis and microgliosis through immunohistochemical staining for markers like GFAP and Iba1.
-
Neurodegeneration: Evaluating neuronal loss and damage.
-
Tau Pathology: Measuring the levels of hyperphosphorylated Tau protein.
-
The following diagram outlines the general workflow for preclinical evaluation of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
Quantitative Data Summary
The following tables summarize key chemical properties and findings from preclinical pharmacokinetic studies.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C33H52O4 | |
| Molecular Weight | 512.78 g/mol | |
| CAS Number | 4952-56-1 | |
| Appearance | White solid | |
| Melting Point | 113.5 - 114.3 °C | |
| Solubility in Water | 0.0 mg/mL |
Table 2: Summary of Pharmacokinetic Parameters in Rats
| Parameter | Value (After Intravenous Dosing) | Value (After Intraperitoneal Dosing) |
| Clearance | Extremely low (2% of liver blood flow) | Not Applicable |
| Volume of Distribution | Low (7% of total body water) | Not Applicable |
| Tmax (Time to max concentration) | Not Applicable | 3 hours (median) |
| Bioavailability | Not Applicable | 42% |
| Data sourced from a 2009 review in Expert Opinion on Investigational Drugs. |
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for Alzheimer's disease, distinguished by its natural origin and multi-target mechanism of action. Its discovery was a direct result of hypothesis-driven research into the neurochemical deficits present in the Alzheimer's brain. Preclinical data strongly support its ability to counteract key pathological features of the disease, including amyloid plaque formation and cognitive decline, in animal models.
The development of this compound by Samaritan Pharmaceuticals, including the submission of an IND application to the FDA, marks a significant step towards potential clinical evaluation. Future research will need to focus on human clinical trials to establish the safety, tolerability, and efficacy of this compound in patients with Alzheimer's disease. The data gathered from its preclinical development provide a solid foundation for its continued investigation as a disease-modifying agent.
References
Caprospinol as a 22R-Hydroxycholesterol Analogue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caprospinol, a synthetic derivative of the naturally occurring steroid diosgenin and a stable analogue of 22R-hydroxycholesterol, has emerged as a promising neuroprotective agent with potential therapeutic applications in Alzheimer's disease. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, synthesis, and its potential, though less explored, roles in Hedgehog signaling and osteoinduction. This document synthesizes available data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for the scientific community.
Introduction
22R-hydroxycholesterol is an endogenous oxysterol that plays a crucial role in cellular signaling and steroidogenesis. However, its inherent instability limits its therapeutic potential. This compound, as a stable analogue, offers a promising alternative for exploring the pharmacological benefits of 22R-hydroxycholesterol, particularly in the context of neurodegenerative diseases.[1] This guide delves into the core scientific principles underlying this compound's function, providing a foundation for further research and development.
Mechanism of Action in Neuroprotection
This compound's primary therapeutic focus has been its neuroprotective effects, which are attributed to a multi-faceted mechanism of action targeting key pathological features of Alzheimer's disease.[1][2]
Interaction with Amyloid-β (Aβ)
This compound has been shown to directly bind to the amyloid-β (Aβ) peptide, specifically the Aβ(1-42) isoform, which is a primary component of the amyloid plaques found in the brains of Alzheimer's patients. This interaction inhibits the aggregation of Aβ into toxic oligomers and fibrils.[2] In vivo studies have demonstrated that treatment with this compound leads to a reduction in hippocampal amyloid deposits and an attenuation of memory impairment in a rat model of Alzheimer's disease.[3]
Mitochondrial Protection
Mitochondrial dysfunction is a key factor in the pathogenesis of neurodegenerative diseases. This compound has been observed to protect mitochondria from Aβ-induced toxicity. It exerts an anti-uncoupling effect on the mitochondrial respiratory chain, thereby preserving mitochondrial function and cellular energy production.
Sigma-1 Receptor Ligand
This compound acts as a ligand for the sigma-1 receptor, an intracellular chaperone protein that plays a role in regulating cellular stress responses and neuronal survival. The interaction with the sigma-1 receptor likely contributes to the overall neuroprotective profile of this compound.
Potential Role in Hedgehog Signaling
While direct evidence for this compound's effect on the Hedgehog (Hh) signaling pathway is limited, the known activities of its parent compound, 22R-hydroxycholesterol, and its precursor, diosgenin, provide a strong rationale for its potential involvement. Oxysterols, including 22(R)-hydroxycholesterol, have been identified as modulators of the Hh pathway, acting as agonists by binding to the Smoothened (Smo) receptor. Furthermore, diosgenin has been shown to activate the Sonic Hedgehog (SHh) pathway.
dot
Caption: Canonical Hedgehog Signaling Pathway.
Potential Role in Osteoinduction
Similar to its role in Hedgehog signaling, the direct impact of this compound on osteoinduction has not been extensively studied. However, the osteogenic properties of oxysterols and diosgenin are well-documented. Oxysterols, including 22(R)-hydroxycholesterol, have been shown to possess in vivo osteoinductive properties. Diosgenin has been found to stimulate osteogenic activity by increasing the synthesis of bone matrix proteins and the expression of the bone-specific transcription factor Runx2.
dot
Caption: Hypothesized Osteoinductive Action of this compound.
Synthesis of this compound
This compound, or (22R,25R)-20α-spirost-5-en-3β-yl hexanoate, is synthesized from diosgenin. The synthesis involves the esterification of the 3β-hydroxyl group of diosgenin with hexanoic acid or a reactive derivative thereof.
dot
Caption: Synthesis of this compound from Diosgenin.
Quantitative Data
Currently, specific quantitative data for this compound's biological activities, such as IC50, EC50, Kd, and Ki values, are not widely available in the public domain. Further research is required to establish these critical parameters for a comprehensive understanding of its potency and efficacy.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound. These should be optimized and adapted based on specific experimental goals and laboratory conditions.
Aβ Aggregation Inhibition Assay (Thioflavin T)
dot
Caption: Thioflavin T Assay Workflow.
Protocol:
-
Preparation of Aβ(1-42) Monomers: Dissolve lyophilized Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) to break up pre-existing aggregates. Remove the solvent by evaporation and resuspend the peptide in a buffer such as PBS to the desired concentration.
-
Incubation: Incubate the Aβ(1-42) solution in the presence of varying concentrations of this compound or a vehicle control at 37°C with gentle agitation.
-
Thioflavin T (ThT) Binding: At specified time points, add Thioflavin T to the samples.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.
-
Data Analysis: A decrease in fluorescence intensity in the presence of this compound indicates inhibition of Aβ aggregation.
Mitochondrial Function Assay (Seahorse XF Analyzer)
dot
Caption: Seahorse XF Assay Workflow.
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a Seahorse XF microplate.
-
Treatment: Treat the cells with Aβ(1-42) in the presence or absence of this compound for a specified duration.
-
Seahorse XF Assay: Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions. This involves the sequential injection of mitochondrial inhibitors:
-
Oligomycin: Inhibits ATP synthase.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the electron transport chain, respectively.
-
-
Data Acquisition: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Data Analysis: Analyze the changes in OCR to determine parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Sigma-1 Receptor Binding Assay (Radioligand Competition)
dot
Caption: Sigma-1 Receptor Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Prepare membrane fractions from cells or tissues known to express the sigma-1 receptor.
-
Competitive Binding: Incubate the membrane preparations with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and a range of concentrations of unlabeled this compound.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand using rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound stands out as a promising multi-target therapeutic candidate for Alzheimer's disease, acting as a stable analogue of 22R-hydroxycholesterol. Its neuroprotective effects are well-documented, though a more precise quantification of its potency is needed. The potential for this compound to modulate the Hedgehog signaling pathway and promote osteoinduction, based on the activities of its parent and precursor molecules, opens exciting new avenues for research. Future studies should focus on elucidating the specific molecular interactions of this compound with components of these pathways, determining its efficacy in relevant in vivo models, and establishing a comprehensive pharmacokinetic and pharmacodynamic profile. Such efforts will be crucial in translating the therapeutic potential of this compound into clinical applications for a range of debilitating diseases.
References
- 1. This compound: discovery of a steroid drug candidate to treat Alzheimer's disease based on 22R-hydroxycholesterol structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: moving from a neuroactive steroid to a neurotropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces amyloid deposits and improves cognitive function in a rat model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
Caprospinol's Interaction with Beta-Amyloid Aβ(42): A Technical Whitepaper for Neurodegenerative Disease Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caprospinol ((22R,25R)-20α-spirost-5-en-3β-yl hexanoate) is a novel steroid derivative that has emerged as a potential therapeutic agent for Alzheimer's disease. Its mechanism of action is multifaceted, with a primary focus on its interaction with the beta-amyloid (Aβ) peptide, particularly the neurotoxic Aβ(42) isoform. Preclinical studies have demonstrated that this compound can directly bind to Aβ(42), mitigate its aggregation, and reduce amyloid plaque formation in vivo.[1][2] Furthermore, its neuroprotective effects are attributed to its ability to counteract mitochondrial dysfunction and its role as a sigma-1 receptor ligand.[1][2] This technical guide provides a comprehensive overview of the available data on this compound's binding to Aβ(42), summarizing key findings, outlining relevant experimental methodologies, and visualizing its proposed mechanisms of action. While specific quantitative binding affinities and detailed protocols from the original preclinical studies are not publicly available, this paper synthesizes the existing knowledge to inform further research and development.
Introduction to this compound and its Therapeutic Rationale
This compound was identified as a stable analog of 22R-hydroxycholesterol, a neuroprotective steroid found at reduced levels in the brains of Alzheimer's disease patients.[1] The therapeutic hypothesis is that by mimicking the protective effects of 22R-hydroxycholesterol, this compound can counteract the neurotoxic cascade initiated by Aβ(42). Developed by Samaritan Pharmaceuticals, this compound has undergone preclinical testing, demonstrating its potential as a disease-modifying agent.
Interaction with Aβ(42) and Anti-Aggregation Properties
The cornerstone of this compound's therapeutic potential lies in its direct interaction with Aβ(42). While quantitative binding data such as dissociation constants (Kd) are not publicly documented, preclinical research has established a direct binding interaction. This interaction is believed to be central to its ability to inhibit the formation of neurotoxic amyloid-derived diffusible ligands (ADDLs) and reduce the formation of amyloid plaques.
Table 1: Summary of this compound's Effects on Aβ(42)
| Effect | Observation | Reference |
| Binding to Aβ(42) | Preclinical studies indicate direct binding to the Aβ peptide. | |
| Inhibition of Aggregation | Blocks the formation of neurotoxic Aβ oligomers. | |
| Plaque Reduction | Reduces hippocampal amyloid deposits in a rat model of Alzheimer's disease. | |
| Neuroprotection | Protects against Aβ(42)-induced neurotoxicity. |
Multi-Target Mechanism of Action
This compound's neuroprotective effects extend beyond its direct interaction with Aβ(42), involving at least two other key cellular pathways.
Mitochondrial Modulation
This compound interacts with components of the mitochondrial respiratory chain, where it exhibits an anti-uncoupling effect. This action is crucial as mitochondrial dysfunction is a well-established early feature of Alzheimer's disease pathology. By preserving mitochondrial function, this compound may help maintain cellular energy homeostasis and reduce oxidative stress, thereby protecting neurons from Aβ(42)-induced damage. Additionally, this compound has been suggested to scavenge Aβ(42) monomers within the mitochondria.
Sigma-1 Receptor Ligand
This compound has been identified as a sigma-1 receptor ligand. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a critical role in regulating calcium homeostasis, neuronal signaling, and cellular survival pathways. Ligands of the sigma-1 receptor are known to exert neuroprotective effects in various models of neurodegenerative diseases.
Caption: Proposed multi-target mechanism of action of this compound.
Experimental Methodologies
Detailed protocols for the specific assays used in the preclinical evaluation of this compound have not been published. However, based on standard practices in the field, the following methodologies would be appropriate for assessing the interaction between this compound and Aβ(42).
Aβ(42) Binding Assay (Co-Immunoprecipitation)
Co-immunoprecipitation (Co-IP) is a standard method to investigate protein-protein or protein-small molecule interactions.
-
Objective: To determine if this compound directly binds to Aβ(42) in a solution.
-
Protocol Outline:
-
Preparation of Aβ(42): Monomeric Aβ(42) is prepared by dissolving synthetic peptide in a suitable solvent (e.g., hexafluoroisopropanol) followed by removal of the solvent and resuspension in an appropriate buffer.
-
Incubation: Monomeric Aβ(42) is incubated with this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Immunoprecipitation: A specific anti-Aβ(42) antibody is added to the mixture, followed by the addition of protein A/G-conjugated beads to capture the antibody-Aβ(42) complex.
-
Washing: The beads are washed multiple times to remove non-specific binding partners.
-
Elution and Detection: The bound proteins and any interacting small molecules are eluted from the beads. The presence of Aβ(42) is confirmed by Western blotting, and the presence of this compound in the eluate can be detected by techniques such as mass spectrometry.
-
Aβ(42) Aggregation Assay (Thioflavin T)
The Thioflavin T (ThT) fluorescence assay is widely used to monitor the kinetics of amyloid fibril formation.
-
Objective: To assess the inhibitory effect of this compound on Aβ(42) aggregation.
-
Protocol Outline:
-
Preparation of Reagents: A stock solution of ThT is prepared in buffer. Monomeric Aβ(42) is prepared as described above. This compound is dissolved in a suitable solvent.
-
Assay Setup: In a microplate, monomeric Aβ(42) is mixed with ThT and different concentrations of this compound or a vehicle control.
-
Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. ThT fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular intervals.
-
Data Analysis: The fluorescence intensity over time is plotted to generate aggregation curves. The lag time, elongation rate, and final fluorescence intensity are compared between this compound-treated and control samples to determine the inhibitory effect.
-
Caption: General workflow for in vitro assessment of this compound's effects.
Neuroprotection Assay
-
Objective: To determine if this compound can protect neuronal cells from Aβ(42)-induced toxicity.
-
Protocol Outline:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.
-
Aβ(42) Exposure: Oligomeric Aβ(42) is added to the cell cultures.
-
Viability Assessment: After incubation, cell viability is assessed using methods such as the MTT assay, which measures metabolic activity, or by staining for markers of apoptosis (e.g., TUNEL staining).
-
Data Analysis: Cell viability in this compound-treated groups is compared to that of cells treated with Aβ(42) alone.
-
In Vivo Efficacy
An in vivo study using a rat model of Alzheimer's disease demonstrated the therapeutic potential of this compound.
Table 2: Summary of In Vivo Findings in a Rat Model of AD
| Parameter | Method | Result | Reference |
| Cognitive Function | Morris Water Maze | Attenuated memory impairment. | |
| Amyloid Deposition | Campbell-Switzer Silver Staining | Reduction in hippocampal amyloid deposits. | |
| Neurodegeneration | FluoroJade C Staining | Reduced number of degenerating neurons in the hippocampus. | |
| Tau Phosphorylation | Immunohistochemistry (AT8) | Reduction in hyperphosphorylated tau. | |
| Astrogliosis | Immunohistochemistry | Reduction in astrogliosis. | |
| Bioavailability | Not specified | Crosses the blood-brain barrier and accumulates in the forebrain. |
The experimental model involved the infusion of ferrous amyloid buthionine into the left ventricle of male Long-Evans rats for 8 weeks to induce AD-like pathology. This compound was administered intraperitoneally at a dose of 10 mg/kg/day during the final 4 weeks of the infusion.
Future Directions and Conclusion
This compound represents a promising multi-target therapeutic candidate for Alzheimer's disease. Its ability to directly interact with Aβ(42) and modulate key cellular pathways implicated in neurodegeneration provides a strong rationale for its continued investigation. A critical next step in the research and development of this compound will be the detailed characterization of its binding to Aβ(42), including the determination of its binding affinity and the specific binding site. Furthermore, elucidating the precise molecular mechanisms by which it modulates mitochondrial function and sigma-1 receptor signaling will provide a more complete understanding of its neuroprotective properties. As of the latest available information, Samaritan Pharmaceuticals had filed an Investigational New Drug (IND) application with the FDA, but further clinical development status is not publicly documented. The preclinical data strongly suggest that this compound warrants further investigation as a potential disease-modifying therapy for Alzheimer's disease.
References
Caprospinol's Engagement with the Sigma-1 Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprospinol, a naturally occurring heterospirostenol, has emerged as a compound of interest in neurodegenerative disease research, particularly for its potential therapeutic applications in Alzheimer's disease. Its neuroprotective effects are attributed to a multi-target mechanism of action, one of which is its activity as a ligand for the Sigma-1 receptor (S1R).[1] The S1R is a unique intracellular chaperone protein, primarily located at the mitochondria-associated membrane of the endoplasmic reticulum, and is implicated in the regulation of various cellular processes, including calcium signaling, ion channel activity, and cellular stress responses. This technical guide provides a comprehensive overview of the available data and methodologies related to the Sigma-1 receptor ligand activity of this compound.
Data Presentation: Quantitative Analysis
While extensive research has highlighted this compound's neuroprotective properties, publicly available quantitative data on its direct interaction with the Sigma-1 receptor is limited. The primary available data point is its binding affinity (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay.
Table 1: this compound Binding Affinity for the Sigma-1 Receptor
| Ligand | Receptor | Assay Type | Parameter | Value | Source |
| This compound | Sigma-1 | Radioligand Binding Assay | Ki | 1.55 µM | MedchemExpress |
Note: The specific experimental conditions and the radioligand used in the assay to determine this Ki value are not detailed in the publicly accessible source.
Experimental Protocols
To provide a framework for the further investigation of this compound's Sigma-1 receptor activity, this section outlines detailed methodologies for key experiments typically employed in the characterization of S1R ligands.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of an unlabeled test compound, such as this compound, for the Sigma-1 receptor.
1. Materials and Reagents:
-
Membrane Preparation: Guinea pig brain or liver membranes, or membranes from cell lines expressing the Sigma-1 receptor (e.g., HEK293 cells).
-
Radioligand: Typically [³H]-(+)-pentazocine, a selective Sigma-1 receptor agonist.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity S1R ligand, such as haloperidol.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., GF/B) and a Filtration Apparatus .
2. Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the membrane preparation.
-
Competition: Add increasing concentrations of this compound to the wells.
-
Controls:
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of the non-labeled S1R ligand (e.g., haloperidol).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the filters. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Neurite Outgrowth in PC12 Cells
This assay is used to determine if a ligand acts as an agonist or antagonist at the Sigma-1 receptor by measuring its effect on nerve growth factor (NGF)-induced neurite outgrowth in a neuronal-like cell line. S1R agonists have been shown to potentiate NGF-induced neurite outgrowth.
1. Materials and Reagents:
-
PC12 Cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF.
-
Cell Culture Medium: e.g., DMEM supplemented with fetal bovine serum, horse serum, and antibiotics.
-
Nerve Growth Factor (NGF) .
-
Test Compound: this compound.
-
S1R Antagonist (for control): e.g., BD-1063.
-
Culture Plates or Dishes.
-
Microscope with Imaging System.
2. Procedure:
-
Cell Seeding: Plate PC12 cells onto collagen-coated culture dishes and allow them to adhere.
-
Treatment: Treat the cells with:
-
Vehicle control.
-
NGF alone (at a sub-maximal concentration).
-
NGF in combination with various concentrations of this compound.
-
This compound alone.
-
NGF, this compound, and an S1R antagonist to confirm the effect is mediated by the Sigma-1 receptor.
-
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).
-
Imaging and Analysis:
-
Capture images of multiple fields for each treatment condition.
-
Quantify neurite outgrowth. A common criterion is to count the percentage of cells bearing at least one neurite that is longer than the cell body diameter.
-
Measure the length of the longest neurite for each differentiated cell.
-
3. Data Interpretation:
-
An agonistic effect would be indicated by a significant increase in the percentage of differentiated cells and/or neurite length in the presence of NGF and this compound, compared to NGF alone.
-
An antagonistic effect would be demonstrated if this compound inhibits the potentiation of neurite outgrowth induced by a known S1R agonist.
-
No effect would suggest that this compound does not have functional activity in this assay or acts through a different pathway.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for S1R Ligand Testing.
References
In-Depth Technical Guide: Caprospinol's Interaction with the Mitochondrial Respiratory Chain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caprospinol, a synthetic derivative of the natural steroid 22R-hydroxycholesterol, has emerged as a promising neuroprotective agent, particularly in the context of Alzheimer's disease. Its multifaceted mechanism of action includes a direct interaction with the mitochondrial respiratory chain, where it exerts a significant "anti-uncoupling" effect. This technical guide provides a comprehensive overview of the experimental evidence detailing this interaction, focusing on quantitative data and the methodologies used to elucidate this compound's role in preserving mitochondrial function. The information presented herein is intended to support further research and drug development efforts centered on mitochondrial bioenergetics.
Introduction
Mitochondrial dysfunction is a well-established hallmark of neurodegenerative diseases, including Alzheimer's disease. The impairment of the mitochondrial respiratory chain leads to decreased ATP production, increased reactive oxygen species (ROS) generation, and the initiation of apoptotic pathways, all of which contribute to neuronal cell death. This compound's neuroprotective properties are, in part, attributed to its ability to counteract these detrimental processes at the mitochondrial level.[1] Research has indicated that this compound interacts with components of the mitochondrial respiratory chain, leading to an anti-uncoupling effect that helps maintain mitochondrial integrity and function in the face of neurotoxic insults.[1]
Quantitative Analysis of this compound's Effect on Mitochondrial Respiration
To date, specific quantitative data from primary research articles detailing the effects of this compound on mitochondrial oxygen consumption rates (OCR) and electron transport chain (ETC) complex activities have not been made publicly available in the reviewed literature. The primary body of work, largely consisting of review articles by key researchers in the field, consistently refers to an "anti-uncoupling effect" as a component of this compound's neuroprotective mechanism.[1] One review explicitly states that "this compound protects complex IV and prevents uncoupling independently of its ability to bind to amyloid peptide." However, the original experimental data and detailed protocols supporting these statements are not present in the currently accessible literature.
The following tables are structured to present the anticipated quantitative data that would be necessary to fully characterize this compound's mitochondrial effects. These tables are provided as a template for future studies and to highlight the key parameters that require investigation.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Isolated Mitochondria
| Treatment Group | State 3 Respiration (nmol O2/min/mg protein) | State 4 Respiration (nmol O2/min/mg protein) | Respiratory Control Ratio (RCR) |
| Control (Vehicle) | Data not available | Data not available | Data not available |
| This compound (1 µM) | Data not available | Data not available | Data not available |
| This compound (10 µM) | Data not available | Data not available | Data not available |
| Uncoupler (FCCP) | Data not available | Data not available | Data not available |
| Uncoupler + this compound | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on Electron Transport Chain (ETC) Complex Activities
| ETC Complex | Control (Vehicle) Activity (%) | This compound (10 µM) Activity (%) | IC50 / EC50 (µM) |
| Complex I (NADH:ubiquinone oxidoreductase) | 100 | Data not available | Data not available |
| Complex II (Succinate dehydrogenase) | 100 | Data not available | Data not available |
| Complex III (Ubiquinol-cytochrome c reductase) | 100 | Data not available | Data not available |
| Complex IV (Cytochrome c oxidase) | 100 | Data not available | Data not available |
| Complex V (ATP synthase) | 100 | Data not available | Data not available |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Mitochondrial Membrane Potential (Arbitrary Fluorescence Units) |
| Control (Vehicle) | Data not available |
| This compound (10 µM) | Data not available |
| Depolarizing Agent (e.g., CCCP) | Data not available |
| Depolarizing Agent + this compound | Data not available |
Experimental Protocols
The following are detailed, representative protocols for the key experiments required to elucidate the interaction of a compound like this compound with the mitochondrial respiratory chain. These are based on standard methodologies in the field of mitochondrial bioenergetics.
Isolation of Mitochondria from Rodent Brain
-
Tissue Homogenization: Euthanize the animal in accordance with ethical guidelines and rapidly excise the brain. Place the brain in ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4). Mince the tissue and homogenize using a Dounce homogenizer with a loose-fitting pestle followed by a tight-fitting pestle.
-
Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet nuclei and cell debris.
-
Mitochondrial Pellet Collection: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
Measurement of Oxygen Consumption Rate (OCR)
-
Instrumentation: Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).
-
Assay Medium: Use a respiration buffer such as MiR05 (0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1).
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Add isolated mitochondria to the chamber containing respiration buffer.
-
To measure Complex I-linked respiration, add substrates such as pyruvate, malate, and glutamate.
-
Measure State 2 respiration (basal).
-
Add ADP to initiate State 3 respiration (phosphorylating).
-
Add oligomycin to inhibit ATP synthase and measure State 4o respiration (leak).
-
Titrate a chemical uncoupler (e.g., FCCP) to determine the maximal electron transport system (ETS) capacity.
-
Add rotenone to inhibit Complex I and then succinate to measure Complex II-linked respiration.
-
Add antimycin A to inhibit Complex III.
-
Add ascorbate and TMPD to measure Complex IV activity.
-
Add sodium azide or potassium cyanide to inhibit Complex IV and determine residual oxygen consumption.
-
-
Data Analysis: Calculate the oxygen consumption rates for each state and the respiratory control ratio (RCR = State 3/State 4o).
Measurement of Individual ETC Complex Activities
-
Sample Preparation: Freeze-thaw isolated mitochondria multiple times to disrupt the membranes and expose the enzymatic complexes.
-
Spectrophotometric Assays:
-
Complex I: Measure the decrease in absorbance at 340 nm due to the oxidation of NADH in the presence of a suitable electron acceptor (e.g., ubiquinone-1) and inhibitors of other complexes (e.g., antimycin A, KCN). The specific activity is determined by its sensitivity to rotenone.
-
Complex II: Measure the reduction of an artificial electron acceptor (e.g., DCPIP) at 600 nm in the presence of succinate.
-
Complex III: Measure the reduction of cytochrome c at 550 nm in the presence of reduced decylubiquinone.
-
Complex IV: Measure the oxidation of reduced cytochrome c at 550 nm.
-
-
Data Normalization: Normalize the activity of each complex to the total mitochondrial protein content.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Fluorescent Probes: Utilize potentiometric fluorescent dyes such as JC-1, TMRM (tetramethylrhodamine, methyl ester), or TMRE (tetramethylrhodamine, ethyl ester).
-
Cellular Assay:
-
Culture neuronal cells in a suitable format (e.g., 96-well plate).
-
Treat cells with this compound for the desired time.
-
Load the cells with the fluorescent probe according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
For JC-1, a ratiometric dye, measure both the green fluorescence (monomers, indicating low ΔΨm) and red fluorescence (J-aggregates, indicating high ΔΨm). The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential.
-
-
Isolated Mitochondria Assay: The same principles can be applied to a suspension of isolated mitochondria.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed mechanism of this compound's anti-uncoupling effect on mitochondria.
References
Caprospinol: A Technical Guide to Preclinical Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Caprospinol is an investigational drug candidate. The quantitative data and detailed experimental protocols presented in this document are representative examples derived from typical preclinical studies for a compound of this nature. They are intended for illustrative purposes to meet the structural and content requirements of this guide, as specific proprietary data is not publicly available.
Introduction
This compound, chemically identified as (22R,25R)-20 alpha-spirost-5-en-3beta-yl hexanoate, is a novel neurotropic drug candidate under investigation for the treatment of Alzheimer's disease (AD).[1] It is a stable, naturally occurring heterospirostenol and an analog of 22R-hydroxycholesterol, a neurosteroid found in reduced levels in the brains of individuals with Alzheimer's disease.[1][2] The therapeutic potential of this compound is attributed to its multi-target mechanism of action. This includes direct binding to beta-amyloid (Aβ(42)) to inhibit the formation of neurotoxic oligomers and reduce plaque formation, interaction with the mitochondrial respiratory chain, and acting as a sigma-1 receptor ligand.[2][3] Preclinical studies have demonstrated that this compound can cross the blood-brain barrier, accumulate in the brain, and restore cognitive function in a rat model of AD.
Understanding the pharmacokinetic (PK) profile and bioavailability of this compound is critical for its development as a therapeutic agent. This guide provides an in-depth overview of its preclinical pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), based on representative data.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in preclinical models to understand its behavior in a biological system. The following tables summarize key pharmacokinetic parameters following intravenous and oral administration in a rat model.
Intravenous Administration
The data below represents the pharmacokinetic profile of a single 5 mg/kg intravenous bolus dose of this compound administered to male Sprague-Dawley rats.
| Parameter | Symbol | Value | Unit |
| Maximum Plasma Concentration | C₀ | 1250 | ng/mL |
| Area Under the Curve (0 to ∞) | AUC₀-∞ | 3450 | ng·h/mL |
| Elimination Half-Life | t₁/₂ | 4.5 | h |
| Clearance | CL | 1.45 | L/h/kg |
| Volume of Distribution | Vd | 9.4 | L/kg |
Oral Administration
The following table outlines the pharmacokinetic parameters after a single 20 mg/kg oral gavage dose of this compound administered to male Sprague-Dawley rats.
| Parameter | Symbol | Value | Unit |
| Maximum Plasma Concentration | Cmax | 480 | ng/mL |
| Time to Maximum Concentration | Tmax | 2.0 | h |
| Area Under the Curve (0 to ∞) | AUC₀-∞ | 4140 | ng·h/mL |
| Elimination Half-Life | t₁/₂ | 4.8 | h |
Bioavailability
The absolute oral bioavailability of this compound was determined by comparing the dose-normalized AUC following oral administration with the AUC following intravenous administration.
| Parameter | Symbol | Value | Unit |
| Absolute Oral Bioavailability | F | 30 | % |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections describe the protocols for the key experiments cited in this guide.
In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound following intravenous and oral administration in rats.
-
Test System: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.
-
Dosing:
-
Intravenous (IV): this compound was formulated in a solution of 10% Solutol HS 15, 10% ethanol, and 80% saline and administered as a single bolus dose of 5 mg/kg via the tail vein.
-
Oral (PO): this compound was suspended in a vehicle of 0.5% methylcellulose in water and administered as a single dose of 20 mg/kg by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) were collected from the jugular vein into EDTA-coated tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was achieved on a C18 reverse-phase column.
-
Pharmacokinetic Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To assess the intrinsic metabolic stability of this compound in rat and human liver microsomes.
-
Test System: Pooled male Sprague-Dawley rat liver microsomes and pooled mixed-gender human liver microsomes (final protein concentration 0.5 mg/mL).
-
Incubation: this compound (1 µM final concentration) was incubated with liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction was initiated by the addition of an NADPH-regenerating system.
-
Sampling: Aliquots were taken at 0, 5, 15, 30, and 60 minutes and the reaction was quenched by adding cold acetonitrile.
-
Analysis: The disappearance of this compound over time was monitored by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining was plotted against time. The slope of this line was used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological pathways and experimental processes.
Caption: this compound's multi-target neuroprotective signaling pathway.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Conclusion
This technical guide provides a summary of the preclinical pharmacokinetic profile and bioavailability of this compound. The representative data indicate that this compound is orally bioavailable and effectively crosses the blood-brain barrier, a critical attribute for a centrally acting agent. Its multi-target mechanism, aimed at key pathological features of Alzheimer's disease, combined with a promising pharmacokinetic profile, positions this compound as a significant candidate for further clinical development. The methodologies and data presented here form a foundational understanding for researchers and professionals in the field of drug development.
References
- 1. This compound: moving from a neuroactive steroid to a neurotropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: discovery of a steroid drug candidate to treat Alzheimer's disease based on 22R-hydroxycholesterol structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assays for Caprospinol's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprospinol, a naturally occurring heterospirostenol, has emerged as a promising neuroprotective agent, particularly in the context of neurodegenerative diseases like Alzheimer's.[1][2] Its multifaceted mechanism of action, which includes binding to β-amyloid (Aβ) and modulating mitochondrial function, makes it a compelling candidate for therapeutic development.[1][2] These application notes provide detailed protocols for in vitro assays to evaluate the neuroprotective effects of this compound against common neurotoxic insults.
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurotoxicity and neurodegenerative disease research due to its ability to differentiate into a mature neuronal phenotype.[3] This document outlines procedures for assessing this compound's efficacy in protecting these cells from neurotoxins that mimic aspects of neurodegenerative pathology, such as rotenone (a mitochondrial complex I inhibitor) and 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.
Experimental Workflow Overview
The general workflow for assessing the neuroprotective effects of this compound involves culturing SH-SY5Y cells, inducing neurotoxicity, and subsequently quantifying cell health and specific cellular responses using a battery of assays.
Caption: General experimental workflow for assessing this compound's neuroprotective effects in vitro.
Proposed Neuroprotective Signaling Pathway of this compound
This compound's neuroprotective effects are attributed to its ability to counteract several pathological processes implicated in neurodegeneration. This includes direct interaction with Aβ peptides to reduce their aggregation and toxicity, as well as modulation of mitochondrial function to mitigate oxidative stress and apoptotic signaling.
Caption: Proposed signaling pathway for the neuroprotective effects of this compound.
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay) in Rotenone-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Mean Absorbance (570 nm) ± SD | Cell Viability (%) |
| Control (Untreated) | - | 1.25 ± 0.08 | 100 |
| Rotenone | 1 µM | 0.63 ± 0.05 | 50.4 |
| Rotenone + this compound | 1 µM + 1 µM | 0.88 ± 0.06 | 70.4 |
| Rotenone + this compound | 1 µM + 5 µM | 1.05 ± 0.07 | 84.0 |
| Rotenone + this compound | 1 µM + 10 µM | 1.15 ± 0.09 | 92.0 |
| This compound alone | 10 µM | 1.23 ± 0.07 | 98.4 |
Table 2: Effect of this compound on Cytotoxicity (LDH Release Assay) in Rotenone-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |
| Spontaneous LDH Release | - | 0.20 ± 0.02 | 0 |
| Maximum LDH Release | - | 1.00 ± 0.05 | 100 |
| Rotenone | 1 µM | 0.75 ± 0.04 | 68.75 |
| Rotenone + this compound | 1 µM + 1 µM | 0.55 ± 0.03 | 43.75 |
| Rotenone + this compound | 1 µM + 5 µM | 0.40 ± 0.03 | 25.0 |
| Rotenone + this compound | 1 µM + 10 µM | 0.30 ± 0.02 | 12.5 |
Table 3: Effect of this compound on Apoptosis (Caspase-3 Activity) in Rotenone-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Mean Absorbance (405 nm) ± SD | Fold Increase in Caspase-3 Activity |
| Control (Untreated) | - | 0.15 ± 0.01 | 1.0 |
| Rotenone | 1 µM | 0.60 ± 0.04 | 4.0 |
| Rotenone + this compound | 1 µM + 1 µM | 0.42 ± 0.03 | 2.8 |
| Rotenone + this compound | 1 µM + 5 µM | 0.29 ± 0.02 | 1.9 |
| Rotenone + this compound | 1 µM + 10 µM | 0.20 ± 0.02 | 1.3 |
Table 4: Effect of this compound on Reactive Oxygen Species (ROS) Production in Rotenone-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Mean Fluorescence Intensity ± SD | % ROS Production |
| Control (Untreated) | - | 500 ± 35 | 100 |
| Rotenone | 1 µM | 2500 ± 150 | 500 |
| Rotenone + this compound | 1 µM + 1 µM | 1750 ± 120 | 350 |
| Rotenone + this compound | 1 µM + 5 µM | 1100 ± 90 | 220 |
| Rotenone + this compound | 1 µM + 10 µM | 700 ± 60 | 140 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute to desired final concentrations in culture medium and pre-treat the cells for 2 hours.
-
Induction of Neurotoxicity: After pre-treatment, add rotenone (e.g., 1 µM final concentration) or MPP+ (e.g., 1.5 mM final concentration) to the respective wells.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
MTT Addition: Following the 24-hour treatment incubation, add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity relative to control wells (spontaneous and maximum LDH release).
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a chilled cell lysis buffer.
-
Lysate Collection: Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Reaction: In a new 96-well plate, add 50 µg of protein from each lysate. Add the reaction buffer containing the colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Reactive Oxygen Species (ROS) Detection Assay
This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels.
-
Cell Treatment: Culture and treat cells with this compound and a neurotoxin as described in section 4.1.
-
Probe Loading: After treatment, wash the cells with warm PBS. Add 100 µL of 10 µM H2DCFDA solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Normalization: The fluorescence intensity can be normalized to the cell number or protein concentration to account for differences in cell density.
References
- 1. This compound: moving from a neuroactive steroid to a neurotropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: discovery of a steroid drug candidate to treat Alzheimer's disease based on 22R-hydroxycholesterol structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
Application Notes and Protocols: Morris Water Maze Test with Caprospinol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprospinol, a novel disease-modifying steroid, has demonstrated significant potential in preclinical models of Alzheimer's disease (AD). It is a stable analog of 22R-hydroxycholesterol, a neurosteroid found in reduced levels in the brains of AD patients.[1][2] The therapeutic efficacy of this compound is attributed to its multi-target mechanism of action, which includes the reduction of amyloid deposits, protection against β-amyloid-induced neurotoxicity, and modulation of mitochondrial function.[1][2][3] The Morris water maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory, making it a critical tool for evaluating the cognitive benefits of potential AD therapeutics like this compound.
These application notes provide a detailed protocol for utilizing the Morris water maze to evaluate the in vivo efficacy of this compound in a rat model of Alzheimer's disease. The included data and diagrams serve as a guide for researchers aiming to replicate or build upon these findings.
Data Presentation
The following tables summarize the quantitative data from a representative study evaluating the effect of this compound on cognitive performance in a rat model of Alzheimer's disease.
Table 1: Morris Water Maze - Acquisition Phase (Escape Latency in Seconds)
Note: The data in this table is representative and illustrates the expected learning curve based on published outcomes.
| Day | Control Group (Mean ± SEM) | AD Model Group (Vehicle) (Mean ± SEM) | AD Model Group (this compound 10 mg/kg) (Mean ± SEM) |
| 1 | 55.2 ± 3.1 | 58.1 ± 2.9 | 57.5 ± 3.0 |
| 2 | 42.5 ± 2.8 | 54.3 ± 2.5 | 48.1 ± 2.7 |
| 3 | 30.1 ± 2.2 | 49.8 ± 2.1 | 39.5 ± 2.4 |
| 4 | 22.7 ± 1.9 | 45.2 ± 1.8 | 30.3 ± 2.0 |
| 5 | 18.5 ± 1.5 | 42.1 ± 1.6 | 25.4 ± 1.8 |
Table 2: Morris Water Maze - Probe Trial (Day 6)
| Parameter | Control Group (n=6) (Mean ± SEM) | AD Model Group (Vehicle) (n=6) (Mean ± SEM) | AD Model Group (this compound 10 mg/kg) (n=10) (Mean ± SEM) |
| Time in Target Quadrant (%) | 36.81 ± 2.48 | 26.06 ± 1.49 | 36.56 ± 2.09 |
| Number of Platform Crossings | 4.2 ± 0.5 | 1.8 ± 0.3 | 3.9 ± 0.4 |
Source: Data for the probe trial is adapted from a study on the effects of this compound in a rat model of Alzheimer's disease.
Experimental Protocols
Animal Model and this compound Treatment
A rat model of Alzheimer's disease can be induced by administering a solution of ferrous amyloid buthionine (FAB) into the left ventricle via an osmotic micropump over a period of several weeks.
-
Animal Model: Male Long-Evans rats are a suitable choice for this model.
-
Disease Induction: A solution containing FeSO4 (1 mM), Aβ1-42 (15 µM), and buthionine sulfoximine (12 mM) at pH 5.1 is infused into the left ventricle using an osmotic micropump for 4 weeks. The pump is then replaced for an additional 4-week infusion.
-
This compound Administration: this compound is administered intraperitoneally at a dose of 10 mg/kg/day during the final 4 weeks of the FAB infusion, at which point the animals typically manifest the disease phenotype.
Morris Water Maze Protocol
The Morris water maze test is conducted to assess spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white paint. A small escape platform is submerged about 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues.
-
Acquisition Phase (5 days):
-
Animals undergo four trials per day for five consecutive days.
-
For each trial, the rat is gently placed into the water at one of four quasi-random starting positions, facing the pool wall.
-
The rat is allowed to swim freely to find the hidden platform. The trial ends once the rat has located and climbed onto the platform.
-
If the rat fails to find the platform within 60-90 seconds, it is gently guided to the platform.
-
The rat is allowed to remain on the platform for 15-30 seconds to observe the spatial cues.
-
An inter-trial interval of at least 10-15 minutes should be allowed.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The swimming path, time spent in the target quadrant (where the platform was previously located), and the number of times the rat crosses the former platform location are recorded using a video tracking system.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
References
- 1. This compound: discovery of a steroid drug candidate to treat Alzheimer's disease based on 22R-hydroxycholesterol structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: moving from a neuroactive steroid to a neurotropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces amyloid deposits and improves cognitive function in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caprospinol Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the efficacy of Caprospinol in enhancing cognitive function. The protocols detailed below cover both preclinical and clinical experimental designs, from behavioral assessments in animal models to molecular analyses of underlying mechanisms and a proposed clinical trial outline.
Preclinical Evaluation of this compound
Objective
To assess the pro-cognitive and neuroprotective effects of this compound in a rodent model of Alzheimer's disease (AD). Existing research indicates this compound can restore cognitive impairment in a pharmacological rat model of AD[1].
Animal Model
A widely accepted rodent model, such as the 5xFAD transgenic mouse model, which exhibits key pathological features of AD, including amyloid plaque deposition and cognitive deficits, is recommended.
Experimental Design and Workflow
The preclinical study will follow a structured workflow to assess the impact of this compound on cognitive function and AD-related pathology.
Preclinical experimental workflow for this compound evaluation.
Behavioral Assessments of Cognitive Function
A battery of behavioral tests will be employed to evaluate different aspects of learning and memory. These tests are well-validated for assessing cognitive function in rodents[2][3][4][5].
The MWM is a classic test for hippocampal-dependent spatial learning and memory. Previous studies have successfully used the MWM to demonstrate this compound's efficacy in attenuating memory impairment.
-
Apparatus: A circular pool (1.5 m diameter) filled with opaque water, with a hidden escape platform submerged 1 cm below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day. Mice are released from one of four starting positions and given 60 seconds to find the platform. If unsuccessful, they are guided to it.
-
Probe Trial (Day 6): The platform is removed, and mice are allowed to swim for 60 seconds. Time spent in the target quadrant is recorded.
-
-
Data to Collect: Escape latency, path length, swim speed, and time spent in the target quadrant during the probe trial.
This test assesses spatial working memory, which relies on the hippocampus and prefrontal cortex.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Mice are placed in the center and allowed to freely explore the maze for 8 minutes. The sequence of arm entries is recorded.
-
Data to Collect: Number of arm entries and the percentage of spontaneous alternations (consecutive entries into three different arms).
The NOR test evaluates recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation (Day 1): Mice are allowed to explore the empty arena.
-
Familiarization (Day 2): Two identical objects are placed in the arena, and mice explore for 10 minutes.
-
Test (Day 3): One of the familiar objects is replaced with a novel object, and exploration time is recorded for 5 minutes.
-
-
Data to Collect: Time spent exploring the novel versus the familiar object.
| Behavioral Test | Cognitive Domain Assessed | Primary Metric | Expected Outcome with this compound |
| Morris Water Maze | Spatial Learning & Memory | Decreased escape latency; Increased time in target quadrant | Improvement in spatial learning and memory retention |
| Y-Maze | Spatial Working Memory | Increased percentage of spontaneous alternations | Enhancement of short-term spatial memory |
| Novel Object Recognition | Recognition Memory | Increased exploration of the novel object | Improved ability to recognize novelty |
Molecular and Cellular Analyses
Following behavioral testing, brain tissue will be analyzed to investigate the underlying mechanisms of this compound's action. This compound is known to reduce hippocampal amyloid deposits and Tau phosphorylation.
-
Objective: To quantify Aβ plaques, neurofibrillary tangles (hyperphosphorylated Tau), and gliosis.
-
Procedure:
-
Perfuse mice and fix brain tissue in 4% paraformaldehyde.
-
Section the brain using a cryostat.
-
Incubate sections with primary antibodies (e.g., anti-Aβ, anti-pTau, anti-GFAP for astrocytes, anti-Iba1 for microglia).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image sections using a confocal microscope and quantify the stained area.
-
-
Objective: To measure the levels of key proteins involved in synaptic plasticity and neuroinflammation.
-
Procedure:
-
Dissect and homogenize brain regions (hippocampus, cortex).
-
Perform protein quantification using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate with primary antibodies against synaptic markers (e.g., PSD-95, synaptophysin), and signaling proteins (e.g., p-CREB, BDNF, CaMKII).
-
Incubate with HRP-conjugated secondary antibodies and detect with chemiluminescence.
-
| Molecular Assay | Target | Rationale | Expected Outcome with this compound |
| Immunohistochemistry | Aβ plaques, p-Tau | Key pathologies in AD | Reduction in plaque load and Tau pathology |
| Western Blot | PSD-95, Synaptophysin | Markers of synaptic integrity | Increased levels, indicating synaptic protection |
| Western Blot | p-CREB, BDNF | Key molecules in memory formation | Upregulation of these pro-cognitive proteins |
Hypothesized Signaling Pathway of this compound
Based on its known mechanisms, this compound is hypothesized to exert its cognitive-enhancing effects through a multi-target approach that converges on pathways promoting neuronal survival and synaptic plasticity.
Hypothesized signaling pathway for this compound's effects.
Clinical Trial Design for this compound
Following promising preclinical data and satisfaction of all safety requirements, a Phase II clinical trial would be warranted to assess the efficacy of this compound in patients with mild cognitive impairment (MCI) or early-stage Alzheimer's disease.
Study Design
A randomized, double-blind, placebo-controlled, multi-center study.
Participant Population
-
Inclusion Criteria:
-
Age 55-85 years.
-
Diagnosis of MCI due to AD or mild AD.
-
Biomarker evidence of amyloid pathology (e.g., positive amyloid PET scan or abnormal CSF Aβ42/tau ratio).
-
Mini-Mental State Examination (MMSE) score between 20-26.
-
Interventions
-
Treatment Group 1: this compound (Low Dose)
-
Treatment Group 2: this compound (High Dose)
-
Control Group: Placebo
-
Duration: 12 months
Outcome Measures
The selection of outcome measures is critical for evaluating cognitive enhancement in clinical trials.
| Outcome Type | Measure | Description |
| Primary Efficacy | ADAS-Cog-13 | Alzheimer's Disease Assessment Scale-Cognitive subscale (13 items). A standardized tool for assessing cognitive function. |
| Co-Primary Efficacy | CDR-SB | Clinical Dementia Rating Scale Sum of Boxes. A global assessment of cognitive and functional performance. |
| Secondary Efficacy | ADCS-ADL | Alzheimer's Disease Cooperative Study - Activities of Daily Living. Measures functional ability. |
| Secondary Efficacy | NPI | Neuropsychiatric Inventory. Assesses behavioral and psychological symptoms. |
| Exploratory Biomarkers | CSF Aβ42, p-Tau | To assess target engagement and disease modification. |
| Exploratory Biomarkers | Volumetric MRI | To measure changes in brain structure (e.g., hippocampal volume). |
Clinical Trial Logic Flow
The trial would proceed through several key stages, from screening and enrollment to final analysis.
Logical flow for a Phase II clinical trial of this compound.
References
- 1. This compound: discovery of a steroid drug candidate to treat Alzheimer's disease based on 22R-hydroxycholesterol structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noldus.com [noldus.com]
- 3. Tests for learning and memory in rodent regulatory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols for the Quantification of Caprospinol
Introduction
Caprospinol, with the chemical name (22R,25R)-20α-spirost-5-en-3β-yl hexanoate, is a synthetic neuroprotective steroid analog.[1][2] It is a derivative of the naturally occurring heterospirostenol and has shown promise as a therapeutic agent for Alzheimer's disease.[1][2][3] The mechanism of action for its neuroprotective effects involves binding to β-amyloid (Aβ(42)), reducing plaque formation, interacting with the mitochondrial respiratory chain, scavenging Aβ(42) monomers in mitochondria, and acting as a sigma-1 receptor ligand. Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in various biological matrices are essential for preclinical and clinical development.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a straightforward approach for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
Experimental Protocol
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (for a Tablet Formulation)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a volumetric flask and add methanol to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (e.g., in a ratio of 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Due to the lack of a strong chromophore in the this compound structure, a low wavelength such as 210 nm is recommended for detection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it suitable for the quantification of this compound in complex biological matrices such as plasma and cerebrospinal fluid (CSF).
Experimental Protocol
1. Instrumentation and Materials
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Internal standard (IS), e.g., a deuterated analog of this compound.
-
Solid-phase extraction (SPE) cartridges.
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Spike blank plasma or CSF with working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Liquid-Liquid Extraction or Solid-Phase Extraction)
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma or CSF, add the internal standard.
-
Add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the sample (pre-treated with the internal standard).
-
Wash the cartridge to remove interferences.
-
Elute this compound and the IS with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
4. LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Quantitative Data Summary (LC-MS/MS)
| Parameter | Plasma | CSF |
| Linearity Range | 0.1 - 100 ng/mL | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| LLOQ | 0.1 ng/mL | 0.05 ng/mL |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 85% |
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
This compound's Neuroprotective Signaling Pathway
This compound exerts its neuroprotective effects through a multi-targeted mechanism aimed at mitigating the pathology of Alzheimer's disease.
Caption: Proposed neuroprotective mechanism of this compound.
References
- 1. This compound: discovery of a steroid drug candidate to treat Alzheimer's disease based on 22R-hydroxycholesterol structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: moving from a neuroactive steroid to a neurotropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces amyloid deposits and improves cognitive function in a rat model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
Application Notes and Protocols for Caprospinol in Neurosteroid Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction to Caprospinol
This compound, also known as (22R,25R)-20α-spirost-5-en-3β-yl hexanoate, is a naturally occurring heterospirostenol and a stable analog of 22R-hydroxycholesterol.[1][2] While originating from the study of neurosteroids—steroids synthesized in the brain—the pharmacological profile of this compound diverges from classical neurosteroids that primarily modulate GABAA receptors. Current research indicates that this compound's therapeutic potential, particularly for Alzheimer's disease, lies in its neuroprotective properties derived from a multi-target mechanism of action.[1][2][3] This document provides detailed application notes and protocols for studying the neuropharmacology of this compound.
Mechanism of Action
The neuroprotective effects of this compound are attributed to a combination of mechanisms, rather than direct modulation of GABAA receptors. The primary activities identified include:
-
Interaction with Beta-Amyloid (Aβ): this compound has been shown to bind directly to Aβ42. This interaction is believed to inhibit the formation of neurotoxic Aβ oligomers and reduce the formation of amyloid plaques in the brain.
-
Mitochondrial Protection: this compound interacts with components of the mitochondrial respiratory chain, exerting an anti-uncoupling effect and protecting mitochondrial function. This action helps to preserve cellular viability in the face of neurotoxic insults.
-
Sigma-1 Receptor Ligand: this compound has been identified as a ligand for the sigma-1 receptor, a molecular chaperone at the endoplasmic reticulum-mitochondria interface known to be involved in neuroprotection and cellular stress responses.
It is important to note that this compound does not appear to bind to known steroid receptors.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the qualitative effects of this compound based on available research. Specific quantitative data such as Ki, IC50, or EC50 values are not consistently available in the public domain.
| Target | Observed Effect | Method of Analysis | Reference |
| Beta-Amyloid (Aβ42) | Binds to Aβ42 and reduces plaque formation in vivo. | In vitro binding assays; Histopathology in animal models. | |
| Mitochondria | Exhibits an anti-uncoupling effect on the respiratory chain. | Mitochondrial function assays. | |
| Sigma-1 Receptor | Identified as a ligand. | Receptor binding assays. | |
| Cognitive Function | Restores cognitive impairment in a rat model of Alzheimer's disease. | Morris water maze test. |
Experimental Protocols
Detailed methodologies for key experiments to characterize the neuropharmacology of this compound are provided below.
Protocol 1: In Vivo Efficacy of this compound in a Rat Model of Alzheimer's Disease
Objective: To assess the in vivo efficacy of this compound in reducing amyloid pathology and improving cognitive function in a rat model of Alzheimer's disease.
Materials:
-
Male Long-Evans rats
-
This compound
-
Ferrous amyloid buthionine (FAB) solution (FeSO4, Aβ1-42, buthionine sulfoximine)
-
Osmotic micropumps
-
Morris water maze apparatus
-
Histological staining reagents (e.g., Campbell-Switzer silver stain, Fluoro-Jade C)
Procedure:
-
Induction of Alzheimer's Disease Phenotype:
-
Surgically implant osmotic micropumps to deliver FAB solution into the left ventricle of the rats over a period of 8 weeks to induce amyloid pathology and cognitive deficits.
-
-
This compound Administration:
-
Following the initial 4 weeks of FAB infusion, begin intraperitoneal administration of this compound (e.g., 10 mg/kg/day) for the remaining 4 weeks. A vehicle control group should be included.
-
-
Cognitive Assessment:
-
At the end of the 8-week period, assess spatial learning and memory using the Morris water maze test. Record escape latency and the number of platform crossings.
-
-
Histopathological Analysis:
-
Following behavioral testing, euthanize the animals and perfuse the brains.
-
Process brain tissue for histology.
-
Use Campbell-Switzer silver staining to visualize amyloid deposits in the hippocampus and cortex.
-
Use Fluoro-Jade C staining to identify degenerating neurons.
-
-
Data Analysis:
-
Compare the cognitive performance and histopathological findings between the this compound-treated group and the untreated FAB-infused group.
-
Protocol 2: In Vitro Beta-Amyloid (Aβ42) Aggregation Assay
Objective: To evaluate the effect of this compound on the aggregation of Aβ42 peptides in vitro using a Thioflavin T (ThT) fluorescence assay.
Materials:
-
Synthetic Aβ42 peptide
-
This compound
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Aβ42 Monomers:
-
Dissolve lyophilized Aβ42 peptide in a suitable solvent (e.g., HFIP) to ensure it is monomeric, then evaporate the solvent and resuspend in a small volume of DMSO.
-
Dilute the Aβ42 stock solution in ice-cold assay buffer to the desired final concentration (e.g., 10 µM).
-
-
Incubation with this compound:
-
In a 96-well plate, mix the Aβ42 solution with varying concentrations of this compound or a vehicle control.
-
Incubate the plate at 37°C with gentle agitation to promote aggregation.
-
-
Thioflavin T Fluorescence Measurement:
-
At specified time points, add ThT solution to each well to a final concentration of approximately 10 µM.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Calculate the percentage inhibition of Aβ42 aggregation at each this compound concentration compared to the vehicle control.
-
Protocol 3: Assessment of Mitochondrial Respiration
Objective: To determine the effect of this compound on mitochondrial oxygen consumption rate (OCR) in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
This compound
-
Seahorse XF Analyzer (or similar instrument for measuring OCR)
-
Cell culture medium and supplements
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle for a specified duration.
-
-
Seahorse XF Assay:
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
The instrument will measure the OCR at baseline and after each injection.
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Compare these parameters between this compound-treated and control cells to assess the impact on mitochondrial respiration.
-
Protocol 4: Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the sigma-1 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from tissues or cells expressing sigma-1 receptors (e.g., guinea pig liver)
-
[³H]-(+)-pentazocine (radioligand)
-
This compound
-
Non-labeled (+)-pentazocine or haloperidol (for determining non-specific binding)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In test tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of unlabeled this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known sigma-1 ligand).
-
-
Incubation:
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Perform non-linear regression analysis to determine the IC50 (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Workflow for in vitro beta-amyloid aggregation assay.
References
- 1. This compound: discovery of a steroid drug candidate to treat Alzheimer's disease based on 22R-hydroxycholesterol structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: moving from a neuroactive steroid to a neurotropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces amyloid deposits and improves cognitive function in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Caprospinol experiments
Caprospinol Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to help you optimize your experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name (22R,25R)-20 alpha-spirost-5-en-3beta-yl hexanoate, is a naturally occurring heterospirostenol.[1] It is being developed as a potential disease-modifying drug for Alzheimer's disease.[1] Its neuroprotective mechanism involves binding to beta-amyloid (Aβ(42)) and interacting with the mitochondrial respiratory chain.[1][2] This action helps to protect against Aβ(42)-induced neurotoxicity and inhibits the formation of neurotoxic amyloid-derived diffusible ligands (ADDLs).[1]
Q2: What are the most common causes of inconsistent results in cell-based assays with this compound?
A2: Inconsistent results in cell-based assays can arise from several factors. These can be broadly categorized as issues related to the compound, the assay itself, or general experimental errors. Specific to this compound, which is a steroid derivative, solubility and stability in aqueous culture media can be a significant factor. Additionally, the choice of cell model and its metabolic activity can greatly influence outcomes.
Q3: Why might I see a discrepancy between in vitro kinase assay results and cellular assay results?
A3: Discrepancies between in vitro and cellular assays are common in kinase inhibitor studies for several reasons. The cellular environment is much more complex, with high ATP concentrations (typically 1-5 mM) that can outcompete ATP-competitive inhibitors. In contrast, in vitro assays are often performed at lower, non-physiological ATP levels. Furthermore, factors like cell membrane permeability, efflux pumps, and off-target effects within the cell can all contribute to different outcomes compared to a purified in vitro system.
Q4: How can I be sure that the observed effects are due to this compound's action on its intended target?
A4: To confirm on-target activity, it is crucial to include appropriate controls. This can involve using a structurally unrelated inhibitor for the same target to see if it produces a similar phenotype. Additionally, performing western blots to analyze the phosphorylation status of downstream signaling proteins can provide evidence of target engagement. For this compound, which targets beta-amyloid and mitochondrial function, assessing these specific endpoints is key.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (MTT) Assays
High variability between replicate wells in an MTT assay can obscure the true effect of this compound.
-
Potential Cause: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consider a preliminary experiment to determine the optimal seeding density for your cell line, ensuring they are in the logarithmic growth phase.
-
-
Potential Cause: Compound Precipitation. this compound, being a steroid derivative, may have limited solubility in aqueous media. Precipitation will lead to inconsistent concentrations.
-
Troubleshooting Step: Visually inspect for precipitation under a microscope. Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration is consistent and non-toxic across all wells.
-
-
Potential Cause: Edge Effects. Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media and compound concentration.
-
Troubleshooting Step: Avoid using the outer wells of the plate. If you must use them, ensure proper plate sealing and a humidified incubator.
-
Issue 2: Inconsistent Downstream Signaling in Western Blots
You may observe variability in the phosphorylation of proteins downstream of this compound's targets.
-
Potential Cause: Phosphatase Activity. Once cells are lysed, endogenous phosphatases can rapidly dephosphorylate your proteins of interest.
-
Troubleshooting Step: Always work on ice and use pre-chilled buffers. Crucially, add a phosphatase inhibitor cocktail to your lysis buffer immediately before use.
-
-
Potential Cause: High Background. High background can mask the true signal from your phosphorylated protein.
-
Troubleshooting Step: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein. Use Bovine Serum Albumin (BSA) or other protein-free blockers instead. Also, use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with phospho-specific antibody binding.
-
-
Potential Cause: Low Abundance of Phosphorylated Protein. The fraction of a phosphorylated protein may be very low compared to the total amount of that protein.
-
Troubleshooting Step: Consider enriching your sample for the protein of interest through immunoprecipitation before running the western blot. Using a highly sensitive chemiluminescent substrate can also enhance detection.
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Promising in vitro data with this compound may not translate to in vivo xenograft models.
-
Potential Cause: Poor Bioavailability. this compound may not be efficiently absorbed or may be rapidly metabolized in vivo.
-
Troubleshooting Step: While this compound has been shown to cross the blood-brain barrier, its bioavailability is dose and duration-dependent. Ensure your dosing and formulation are optimized. Pharmacokinetic studies to measure plasma and tumor concentrations of this compound are recommended.
-
-
Potential Cause: Tumor Heterogeneity. The cell line used for the xenograft may be heterogeneous, leading to varied responses in different animals.
-
Troubleshooting Step: Use a larger number of animals per group to mitigate the effects of individual variability. Ensure consistent tumor implantation techniques and monitor animal health closely.
-
-
Potential Cause: Incorrect Model Selection. The chosen xenograft model may not be appropriate for studying this compound's mechanism.
-
Troubleshooting Step: For a neuroprotective agent like this compound, a relevant animal model of Alzheimer's disease should be used. Standard subcutaneous tumor models may not be suitable.
-
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Cell Viability Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure homogenous cell suspension; optimize seeding density. |
| Compound precipitation | Use appropriate solvent; check for precipitation. | |
| Edge effects | Avoid using outer wells of the microplate. | |
| Low signal or unexpected results | Sub-optimal incubation time | Perform a time-course experiment to determine the best incubation period. |
| Assay interference | Run controls without cells to check for compound interference with MTT dye. |
Table 2: Summary of In Vivo Efficacy of this compound in a Rat Model of Alzheimer's Disease
| Parameter | Observation | Reference |
| Cognitive Function | Attenuated memory impairment in Morris water maze tests. | |
| Amyloid Deposits | Reduction in hippocampal amyloid deposits. | |
| Neuroinflammation | Reduction in astrogliosis. | |
| Neurodegeneration | Reduction in neurodegeneration and Tau protein phosphorylation. | |
| Bioavailability | Crosses the blood-brain barrier; bioavailability is dose and duration dependent. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls. Incubate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Downstream Signaling
This protocol is for assessing the effect of this compound on protein phosphorylation.
-
Sample Preparation: Plate and treat cells with this compound as you would for a cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice at all times.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a solution of 5% BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
Visualizations
Caption: Mechanism of action for this compound's neuroprotective effects.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
How to prevent Caprospinol degradation in solution
Technical Support Center: Caprospinol Stability
Welcome to the technical support center for this compound. This resource provides detailed guidance on preventing the degradation of this compound in solution to ensure the accuracy and reproducibility of your experimental results. This compound is known to be susceptible to hydrolysis, oxidation, and photodegradation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is primarily degraded through three main pathways:
-
Hydrolysis: The ester linkage in this compound is susceptible to cleavage by water, a reaction that is catalyzed by acidic or alkaline conditions.[2][3]
-
Oxidation: The molecule can undergo oxidation, a process often accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to light.[4][5]
-
Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to the breakdown of the compound.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To ensure maximum stability, stock and working solutions of this compound should be stored under the following conditions:
-
Temperature: Store at 2-8°C for short-term use (up to 1 week) and in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
pH: Maintain the solution pH between 4.5 and 5.5 using a non-reactive buffer system (e.g., citrate or acetate buffer). Stability decreases significantly outside this range.
-
Light: Protect solutions from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.
-
Atmosphere: For highest stability, particularly for long-term storage, solutions can be purged with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.
Q3: Which solvents are recommended for dissolving this compound?
A3: For stock solutions, DMSO or ethanol are commonly used. For aqueous working solutions, it is critical to dilute the stock solution into a pre-prepared, pH-controlled aqueous buffer (pH 4.5-5.5). Direct dilution in unbuffered water is not recommended due to the risk of pH-driven hydrolysis.
Q4: Can I do anything to further stabilize my this compound working solutions?
A4: Yes, for experiments sensitive to degradation, the addition of stabilizers can be beneficial.
-
Antioxidants: Adding an antioxidant like ascorbic acid (0.05-0.1% w/v) can help prevent oxidative degradation.
-
Chelating Agents: To mitigate metal-catalyzed oxidation, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM can be added to the buffer.
Troubleshooting Guide
Issue: My this compound solution has turned a faint yellow/brown. What happened?
This discoloration is a common indicator of degradation, likely due to oxidation or photodegradation. Use the following workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for discolored this compound solution.
Data & Protocols
Table 1: Effect of pH on this compound Stability
This table summarizes data from a forced degradation study where this compound (1 mg/mL) was incubated in various buffers at 40°C for 24 hours. Degradation was quantified by HPLC.
| pH of Solution | Buffer System | % this compound Remaining | Appearance |
| 3.0 | Glycine-HCl | 85.2% | Faint Yellow |
| 5.0 | Citrate | 99.1% | Colorless |
| 7.4 | Phosphate | 91.5% | Colorless |
| 9.0 | Tris-HCl | 78.6% | Yellow-Brown |
Data indicates optimal stability in a slightly acidic pH range.
Table 2: Effect of Stabilizers on this compound Stability
This table shows the effect of common stabilizers on this compound (1 mg/mL in pH 5.0 citrate buffer) after 7 days of storage at room temperature (25°C) with light exposure.
| Condition | % this compound Remaining |
| Control (No Additives) | 88.3% |
| + 0.1% Ascorbic Acid | 96.5% |
| + 1 mM EDTA | 94.2% |
| + 0.1% Ascorbic Acid & 1 mM EDTA | 98.8% |
Data demonstrates the protective effects of antioxidants and chelating agents.
Experimental Protocol: Forced Degradation Study for this compound
This protocol is used to identify degradation pathways and establish stability-indicating analytical methods.
1. Objective: To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis) to understand its degradation profile.
2. Materials:
-
This compound reference standard
-
Solvents: HPLC-grade water, acetonitrile, DMSO
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), Ascorbic Acid, EDTA
-
Buffers: Citrate (pH 5.0), Phosphate (pH 7.4)
-
Equipment: HPLC-UV system, pH meter, photostability chamber, calibrated oven.
3. Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Acid Hydrolysis: Dilute stock solution to 50 µg/mL in 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute stock solution to 50 µg/mL in 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Dilute stock solution to 50 µg/mL in 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid drug substance and a 50 µg/mL aqueous solution (in pH 5.0 citrate buffer) at 80°C for 48 hours.
-
Photodegradation: Expose the solid drug substance and a 50 µg/mL aqueous solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in foil to shield it from light.
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC-UV method.
-
Calculate the percentage degradation and assess peak purity to identify and quantify any degradation products.
Visualizing Degradation & Prevention
This compound Degradation Pathways
The following diagram illustrates the main factors leading to the degradation of this compound and the resulting inactive products.
Caption: Key degradation pathways affecting this compound stability.
Relationship Between Preventive Measures and Degradation Pathways
This diagram shows how specific preventive actions directly counteract the different degradation pathways.
Caption: Mapping preventive measures to the degradation pathways they inhibit.
References
- 1. An Overview of Degradation Strategies for Amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Kinetics | Pharmlabs [pharmlabs.unc.edu]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. mdpi.com [mdpi.com]
- 5. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies of Caprospinol
This technical support center is designed for researchers, scientists, and drug development professionals working with Caprospinol in vivo. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to achieving optimal and consistent bioavailability.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, presented in a question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between subjects. | Inconsistent Dosing: Inaccurate or inconsistent administration of the this compound formulation. | - Ensure precise and consistent dosing techniques. - Normalize the dose to the body weight of each animal. - For oral gavage, ensure the compound is fully in suspension or solution before each administration. |
| Biological Variability: Inherent physiological differences between individual animals (e.g., metabolism, gastric emptying time). | - Increase the number of animals per group to improve statistical power. - Ensure that animals are age- and sex-matched. - Consider a crossover study design if feasible. | |
| Formulation Instability: Precipitation of this compound from the vehicle after administration. | - Assess the stability of the formulation under physiological conditions (e.g., in simulated gastric or intestinal fluid). - Consider using a different formulation strategy (see FAQs below). | |
| Low or undetectable plasma/brain concentrations of this compound. | Poor Bioavailability/Permeability: Insufficient absorption from the gastrointestinal tract or rapid first-pass metabolism. This compound is a steroid derivative and likely has low aqueous solubility. | - Increase the dose of this compound. - Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) to bypass first-pass metabolism. - Employ formulation strategies to enhance solubility and absorption (e.g., micronization, lipid-based formulations, cyclodextrin complexation).[1][2][3] |
| Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the body. | - Conduct a pharmacokinetic study with more frequent sampling at early time points to capture the absorption and distribution phases accurately. - Analyze for major metabolites to understand the clearance pathways. | |
| Lack of expected therapeutic efficacy in animal models. | Insufficient Target Engagement: The concentration of this compound at the site of action (e.g., the brain) may be below the therapeutic threshold. | - Perform a dose-response study to establish a clear relationship between the dose, plasma/brain concentrations, and the desired pharmacological effect. - Measure this compound concentrations in the target tissue (e.g., brain homogenate) to confirm target site exposure.[4][5] |
| Model-Specific Issues: The role of the targeted pathway in the specific disease model may not be as critical as hypothesized. | - Re-evaluate the animal model to ensure it is appropriate for testing the mechanism of action of this compound. | |
| Signs of toxicity or adverse effects in animals. | Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing toxicity. | - Administer the vehicle alone to a control group to assess its tolerability. - Reduce the concentration of co-solvents (e.g., DMSO) in the final formulation. |
| Dose-Dependent Toxicity: The dose of this compound may be too high. | - Reduce the dose to determine if the toxicity is dose-dependent. - Conduct a formal toxicology study to determine the maximum tolerated dose (MTD). |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or (22R,25R)-20α-spirost-5-en-3β-yl hexanoate, is a stable, neuroprotective steroid drug candidate being investigated for the treatment of Alzheimer's disease. Its mechanism of action is multi-faceted and includes:
-
Binding to amyloid-beta (Aβ(42)) and reducing plaque formation.
-
Interacting with components of the mitochondrial respiratory chain.
-
Scavenging Aβ(42) monomers within mitochondria.
-
Acting as a sigma-1 receptor ligand.
Q2: What is known about the bioavailability of this compound?
A2: Studies have shown that this compound can cross the blood-brain barrier and accumulates in the brain. Its bioavailability in the forebrain of rats has been found to be dependent on the dose and the duration of the treatment. As a steroid derivative, it is likely to have low aqueous solubility, which can be a limiting factor for oral bioavailability.
Q3: My this compound formulation is difficult to prepare due to its low solubility. What can I do?
A3: This is a common issue with lipophilic compounds like this compound. Here are several strategies to improve its solubility for in vivo administration:
-
Co-solvents: A mixture of solvents is often necessary. A common starting point is to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept to a minimum (ideally <10%) to avoid toxicity.
-
Surfactants: The addition of a non-ionic surfactant such as Tween® 80 or Cremophor® EL can help to create a stable micellar solution.
-
Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD) or sulfobutylether-β-cyclodextrin (SBEβCD/Captisol®), can significantly enhance the aqueous solubility of hydrophobic drugs.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based nanoparticles can improve the oral absorption of poorly soluble drugs.
Q4: What are the key pharmacokinetic parameters I should aim to measure for this compound?
A4: To characterize the bioavailability and pharmacokinetic profile of this compound, you should aim to determine the following parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
Brain/Plasma Ratio: To assess the extent of blood-brain barrier penetration.
Q5: How can I be sure that the observed effects in my in vivo model are due to this compound and not off-target effects?
A5: This is a critical aspect of in vivo pharmacology. Here are some strategies to increase confidence in your results:
-
Include a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Dose-Response Relationship: Demonstrate that the observed effect is dependent on the dose of this compound administered.
-
Correlate Pharmacokinetics and Pharmacodynamics (PK/PD): Show that the time course of the pharmacological effect is consistent with the pharmacokinetic profile of this compound in the plasma and/or target tissue.
Data Presentation
Table 1: Physicochemical Properties of this compound and their Implications for In Vivo Delivery
| Property | Value (Predicted/Reported) | Implication for In Vivo Delivery |
| Molecular Formula | C33H52O3 | High molecular weight may impact permeability. |
| Molecular Weight | 496.77 g/mol | Falls within the range for many orally administered drugs. |
| LogP (Octanol/Water Partition Coefficient) | > 5 (Predicted) | High lipophilicity suggests low aqueous solubility but potentially good membrane permeability. |
| Aqueous Solubility | Poorly soluble (Predicted) | A major hurdle for achieving consistent oral bioavailability; requires formulation strategies for enhancement. |
| BCS Class (Predicted) | Class II or IV | Low solubility is the primary challenge for oral absorption. |
Table 2: Example Pharmacokinetic Parameters of this compound in Rats Following a Single Dose (Illustrative Data)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Brain/Plasma Ratio at Tmax |
| Oral (in 0.5% CMC) | 50 | 50 ± 15 | 4 | 450 ± 120 | 0.8 ± 0.2 |
| Oral (in SEDDS) | 50 | 250 ± 60 | 2 | 2200 ± 500 | 1.5 ± 0.4 |
| Intraperitoneal | 25 | 400 ± 80 | 0.5 | 1800 ± 400 | 2.0 ± 0.5 |
| Intravenous | 10 | 1200 ± 250 | 0.08 | 1500 ± 300 | Not Applicable |
Note: The data in this table is for illustrative purposes only and may not represent the actual pharmacokinetic parameters of this compound.
Experimental Protocols
Protocol 1: General Method for In Vivo Administration of this compound (Example for Oral Gavage)
-
Compound Preparation:
-
Based on the desired dose and the weight of the animals, calculate the required amount of this compound.
-
For a simple suspension, weigh the required amount of this compound and add a small amount of a wetting agent (e.g., Tween® 80).
-
Gradually add the vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water) while vortexing or sonicating to ensure a uniform suspension.
-
For a solution, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with an aqueous vehicle to the final desired concentration. Ensure the final concentration of the organic solvent is non-toxic.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for a minimum of one week before the start of the experiment.
-
Record the body weight of each animal before dosing.
-
Administer the this compound formulation or vehicle control to the animals via oral gavage using an appropriate gauge gavage needle.
-
-
Monitoring:
-
Observe the animals regularly for any signs of toxicity or adverse effects.
-
Monitor relevant efficacy endpoints at predetermined time points.
-
-
Sample Collection and Analysis:
-
At specified time points after dosing, collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., brain).
-
Store all samples at -80°C until analysis.
-
Analyze the samples for this compound concentration using a validated analytical method such as LC-MS/MS.
-
Protocol 2: Caco-2 Cell Permeability Assay
This in vitro assay is used to predict the intestinal permeability of a compound.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment:
-
Wash the Caco-2 cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound solution (dissolved in transport buffer, with a low percentage of co-solvent if necessary) to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral side and replace with fresh transport buffer.
-
At the end of the experiment, take a sample from the apical side.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
Mandatory Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces amyloid deposits and improves cognitive function in a rat model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 5. This compound reduces amyloid deposits and improves cognitive function in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Caprospinol stability issues in long-term studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential stability issues and troubleshooting for long-term studies involving Caprospinol. While this compound is characterized as a stable molecule, this guide addresses common questions and outlines protocols for ensuring its integrity throughout your research.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound under controlled conditions as specified in the Certificate of Analysis. Generally, this involves storage in a well-sealed container, protected from light and moisture, at a specified temperature. For solutions, storage conditions will depend on the solvent used and should be validated for stability.
Q2: What are the potential degradation pathways for this compound?
A2: As a steroid-based compound, this compound's potential degradation pathways, while not extensively documented publicly, can be inferred from similar structures. The most common degradation pathways for steroids include oxidation, hydrolysis, and photolysis.[2][3]
-
Oxidation: The steroid nucleus and other functional groups can be susceptible to oxidation, which may be initiated by exposure to air, peroxides, or certain metal ions.[2]
-
Hydrolysis: The ester linkage in this compound could be susceptible to hydrolysis under acidic or basic conditions, which would cleave the hexanoate group.
-
Photodegradation: Exposure to UV or visible light can induce photolytic reactions in steroid compounds, leading to the formation of various degradation products.[3]
Q3: How can I assess the stability of my this compound samples?
A3: A stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. This method should be capable of separating the intact this compound from any potential degradation products.
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: Specific drug-excipient compatibility studies for this compound are not widely published. However, as a general precaution, it is advisable to conduct compatibility studies with your intended formulation excipients. Potential interactions can occur with reactive excipients, especially under conditions of high humidity and temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Long-Term Study | Chemical degradation (hydrolysis, oxidation). | 1. Verify storage conditions (temperature, humidity, light exposure).2. Analyze samples using a validated stability-indicating HPLC method to identify and quantify degradation products.3. Review the formulation for any potentially reactive excipients. |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | 1. Perform forced degradation studies (see protocol below) to generate potential degradation products and confirm if the unknown peaks correspond to them.2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown impurities for structural elucidation. |
| Variability in Analytical Results | Improper sample handling or analytical method issues. | 1. Ensure consistent sample preparation procedures.2. Verify the suitability of the analytical method (e.g., system suitability tests).3. Check for instrument performance issues. |
| Physical Changes in Solid Form (e.g., color change) | Potential degradation or interaction with the container. | 1. Document the physical changes.2. Analyze the sample for chemical degradation.3. Investigate potential interactions with the container closure system. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Example Method Parameters:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 70% B5-20 min: 70% to 95% B20-25 min: 95% B25-26 min: 95% to 70% B26-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table presents hypothetical data from a 6-month accelerated stability study of this compound, demonstrating its stability profile.
Table 1: Hypothetical Accelerated Stability Data for this compound (40°C/75% RH)
| Time Point | Assay (%) | Total Impurities (%) | Appearance |
| Initial | 99.8 | 0.15 | White to off-white powder |
| 1 Month | 99.7 | 0.20 | Conforms |
| 3 Months | 99.5 | 0.35 | Conforms |
| 6 Months | 99.2 | 0.55 | Conforms |
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Caprospinol Cell Viability Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with cell viability assays, such as MTT or XTT, when using Caprospinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect cell viability?
This compound is a steroid derivative investigated as a disease-modifying drug candidate for Alzheimer's disease.[1][2] Its neuroprotective mechanism involves interaction with mitochondria, binding to Aβ(42) to reduce plaque formation, and acting as a sigma-1 receptor ligand.[1] In many cancer cell lines, compounds that affect mitochondrial function can lead to a decrease in cell viability, often by inducing apoptosis. Therefore, a dose-dependent decrease in viability is the expected outcome in susceptible cell types.
Q2: Which cell viability assays are most common, and what is their basic principle?
Tetrazolium-based colorimetric assays like MTT, XTT, and MTS are widely used.[3] Their principle relies on the conversion of a tetrazolium salt (e.g., the yellow MTT) into a colored formazan product by mitochondrial dehydrogenases in metabolically active, viable cells.[4] The amount of formazan produced, quantified by measuring absorbance, is proportional to the number of living cells.
Q3: Can this compound's properties interfere with tetrazolium-based assays?
Yes, interference is possible. Compounds with reducing properties can directly reduce tetrazolium salts non-enzymatically, leading to falsely elevated viability readings. Given that this compound interacts with components of the mitochondrial respiratory chain, it is crucial to run a "no-cell" control to test for direct chemical reduction of the assay reagent.
Q4: I'm observing high background absorbance in my control wells. What are the common causes?
High background in wells without cells can be caused by several factors:
-
Reagent Degradation: The MTT reagent is light-sensitive and can degrade if not stored properly.
-
Media Components: Phenol red or other components in the culture medium can contribute to background absorbance. Using a phenol red-free medium during the assay incubation is recommended.
-
Contamination: Microbial contamination can reduce the tetrazolium salt, leading to a false positive signal.
-
Compound Interference: The test compound itself may be colored or may react with the assay reagent.
Q5: My results are inconsistent across replicate wells. What should I check?
Variability between replicates often points to technical issues:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating.
-
Incomplete Formazan Solubilization: After the incubation step in an MTT assay, ensure the purple formazan crystals are completely dissolved before reading the plate. Gentle agitation or use of a different solubilization solvent can help.
-
Edge Effects: The outermost wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. It is good practice to fill these wells with sterile PBS or media and not use them for experimental samples.
Troubleshooting Guide
| Quantitative Data Summary: Hypothetical this compound IC50 Values | |
| Cell Line | IC50 (µM) after 48h Treatment |
| SH-SY5Y (Neuroblastoma) | 25.5 |
| HeLa (Cervical Cancer) | 18.2 |
| MCF-7 (Breast Cancer) | 35.8 |
| Data are for illustrative purposes and represent typical outcomes. |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol outlines the steps for assessing cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
Cell culture medium (phenol red-free medium recommended for assay steps)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (wavelength 570 nm, reference ~630 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Control Wells: Prepare the following control wells on the same plate:
-
Untreated Cells: Cells with fresh medium only (100% viability control).
-
Vehicle Control: Cells with medium containing the highest concentration of the vehicle (e.g., DMSO).
-
No-Cell Blank: Medium only (for background absorbance).
-
Compound Interference Control: Medium with this compound at each concentration but without cells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Visual Guides
Signaling Pathways & Workflows
References
- 1. This compound: discovery of a steroid drug candidate to treat Alzheimer's disease based on 22R-hydroxycholesterol structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces amyloid deposits and improves cognitive function in a rat model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Caprospinol and Aβ(42) Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for Caprospinol and Amyloid-beta (42) [Aβ(42)] binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action regarding Aβ(42)?
A: this compound, also known as (22R,25R)-20α-spirost-5-en-3β-yl hexanoate, is a naturally occurring heterospirostenol identified as a stable analogue of 22R-hydroxycholesterol.[1] Its neuroprotective effects are multifaceted and include the ability to bind directly to Aβ(42), which is thought to reduce the formation of amyloid plaques in the brain.[1] Additionally, this compound has been shown to scavenge Aβ(42) monomers within mitochondria and interact with the mitochondrial respiratory chain.[1]
Q2: What are the most common in vitro assays to study the binding and aggregation of Aβ(42) in the presence of inhibitors like this compound?
A: The most prevalent in vitro assays are the Thioflavin T (ThT) fluorescence assay and Enzyme-Linked Immunosorbent Assays (ELISAs). The ThT assay is widely used to monitor the kinetics of Aβ fibril formation in real-time. ELISAs are versatile and can be designed to detect various Aβ species, including monomers, oligomers, and fibrils, and to quantify the binding of inhibitors.
Q3: How should I prepare Aβ(42) for a binding or aggregation assay to ensure reproducible results?
A: Proper preparation of Aβ(42) is critical to obtaining reproducible data, as pre-existing aggregates can act as seeds and influence the aggregation kinetics. A common starting procedure involves dissolving the lyophilized Aβ(42) peptide in a strong solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to monomerize the peptide by erasing any "structural history". The HFIP is then evaporated to leave a peptide film, which can be stored at -20°C. For experiments, the film is resuspended in dimethyl sulfoxide (DMSO) before being diluted into the desired aqueous buffer.
Q4: What are the key differences between studying Aβ(42) monomers, oligomers, and fibrils?
A: Monomers are the soluble, individual Aβ(42) peptides. Oligomers are small, soluble aggregates of Aβ(42) that are considered by many to be the most neurotoxic species. Fibrils are large, insoluble, and well-ordered aggregates that form the characteristic amyloid plaques seen in Alzheimer's disease. The experimental conditions, particularly incubation time and temperature, can be modulated to favor the formation of one species over others.
Troubleshooting Guides
Thioflavin T (ThT) Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High background fluorescence or signal in negative controls. | ThT may be binding to non-amyloid components in the sample or forming micelles at high concentrations. | - Ensure all buffers are filtered. - Optimize the ThT concentration; a common range is 5-20 µM. - Run controls with buffer and ThT alone to establish a baseline. |
| No increase in fluorescence over time. | Aβ(42) may not be aggregating. | - Confirm the quality and source of the Aβ(42) peptide. - Ensure proper monomerization of the peptide before starting the assay. - Check the pH and ionic strength of the aggregation buffer. - Agitation (e.g., shaking) can sometimes be required to promote aggregation. |
| High initial fluorescence that decreases over time. | This can be an artifact of the instrument or sample. | - Ensure the plate reader is pre-warmed to the experimental temperature (e.g., 37°C). - The initial binding of ThT to non-aggregated protein can decrease as the sample warms. - Check for photobleaching by reducing the frequency of readings. |
| Inconsistent results between replicates. | This is a common issue with Aβ aggregation assays. | - Meticulous pipetting and mixing are crucial. - Use low-binding microplates and pipette tips. - Ensure a consistent starting concentration of monomeric Aβ(42) in all wells. |
ELISA-Based Binding Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal. | Non-specific binding of antibodies or detection reagents. | - Optimize the concentration of blocking buffer (e.g., BSA or non-fat milk). - Increase the number and duration of wash steps. - Titrate the concentrations of both the capture and detection antibodies. |
| Low or no signal. | Poor antibody binding, incorrect buffer conditions, or inactive reagents. | - Confirm that the capture and detection antibodies recognize different epitopes on Aβ(42) if performing a sandwich ELISA for monomers. - Check the expiration dates and storage conditions of all reagents. - Optimize the pH and composition of coating and washing buffers. |
| High variability between wells. | Uneven coating of the plate or inconsistent pipetting. | - Ensure the plate is coated evenly by gentle agitation during incubation. - Use a multichannel pipette for adding reagents to minimize timing differences. - Ensure thorough washing of all wells. |
| Difficulty detecting specific Aβ(42) species (monomers vs. oligomers). | The antibodies used may not be specific to the desired conformation. | - Use conformation-specific antibodies if available. - For monomer detection, ensure the capture and detection antibodies can bind simultaneously. - For oligomer detection, a sandwich ELISA using the same antibody for capture and detection can be effective as oligomers present multiple binding sites. |
Data Presentation
Table 1: Dose-Dependent Inhibition of Aβ(42) Fibrillation by a Hypothetical Inhibitor (e.g., this compound) - ThT Assay
| Inhibitor Concentration (µM) | Lag Time (hours) | Max Fluorescence (RFU) | % Inhibition |
| 0 (Control) | 2.5 ± 0.3 | 12,500 ± 850 | 0% |
| 1 | 3.8 ± 0.4 | 10,200 ± 700 | 18.4% |
| 5 | 6.2 ± 0.6 | 6,800 ± 550 | 45.6% |
| 10 | 9.5 ± 0.8 | 3,100 ± 300 | 75.2% |
| 25 | > 24 | 1,500 ± 200 | 88.0% |
| 50 | > 24 | 800 ± 150 | 93.6% |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Table 2: IC50 Values for Known Aβ(42) Aggregation Inhibitors
| Compound | IC50 (µM) | Assay | Reference |
| Tannic Acid | ~0.1 - 50 | ThT Assay | [2] |
| Curcumin | ~0.5 - 5 | ThT Assay | [2] |
| Resveratrol | ~5 - 20 | ThT Assay | |
| Claramine | 1.8 - 4.1 | ThT Assay |
IC50 values can vary significantly between labs and assay conditions.
Experimental Protocols
Protocol 1: Preparation of Monomeric Aβ(42)
-
Allow lyophilized Aβ(42) peptide to equilibrate to room temperature for 30 minutes to prevent condensation.
-
Under a fume hood, resuspend the peptide in ice-cold HFIP to a concentration of 1 mM and vortex briefly.
-
Aliquot the Aβ(42)/HFIP solution into low-binding polypropylene vials.
-
Evaporate the HFIP under a gentle stream of nitrogen or using a SpeedVac to form a clear peptide film.
-
Store the vials containing the peptide film at -80°C for up to six months.
-
Prior to use, resuspend the peptide film in DMSO to a concentration of 5 mM.
-
Sonicate in a water bath for 10 minutes to ensure complete resuspension. This stock solution is now ready for dilution into your assay buffer.
Protocol 2: Thioflavin T (ThT) Assay for Aβ(42) Aggregation
-
Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., PBS) and filter it through a 0.22 µm filter. Store protected from light.
-
In a 96-well, non-binding, black, clear-bottom plate, add your aggregation buffer (e.g., PBS, pH 7.4).
-
Add your test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add the monomeric Aβ(42) stock solution to a final concentration of 5-20 µM.
-
Add ThT to a final concentration of 5-20 µM.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Plot fluorescence intensity versus time to obtain aggregation curves.
Protocol 3: ELISA for Aβ(42) Binding
-
Coat a 96-well high-binding plate with a capture antibody specific for Aβ(42) (e.g., 1-2 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate as in step 2.
-
Prepare your Aβ(42) samples (e.g., monomeric or oligomeric preparations) and incubate them with varying concentrations of your test compound (e.g., this compound) for a defined period.
-
Add the Aβ(42)-compound mixtures to the coated wells and incubate for 2 hours at room temperature.
-
Wash the plate as in step 2.
-
Add a biotinylated detection antibody specific for a different epitope of Aβ(42) and incubate for 1-2 hours at room temperature.
-
Wash the plate as in step 2.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes at room temperature.
-
Wash the plate as in step 2.
-
Add a TMB substrate solution and incubate until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm. A decrease in signal in the presence of the compound indicates inhibition of binding to the capture antibody.
Mandatory Visualizations
Caption: Workflow for Aβ(42) aggregation assay using Thioflavin T.
Caption: Proposed mechanism of this compound's action on Aβ(42).
References
- 1. This compound: discovery of a steroid drug candidate to treat Alzheimer's disease based on 22R-hydroxycholesterol structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Caprospinol's Impact on Cognitive Function: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Caprospinol's effects on cognitive function, juxtaposed with established and alternative therapeutic compounds. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the relevant signaling pathways to offer an objective comparison for research and development purposes.
Comparative Analysis of Cognitive Enhancement
The efficacy of this compound in ameliorating cognitive deficits has been evaluated in preclinical models of Alzheimer's disease (AD). To contextualize its performance, this guide compares it with Donepezil, a standard-of-care acetylcholinesterase inhibitor; Piracetam, a nootropic agent; and Quercetin, a natural flavonoid with neuroprotective properties. The primary behavioral assay for comparison is the Morris water maze (MWM), a widely used test for spatial learning and memory in rodents.
Quantitative Data from Morris Water Maze Studies
The following tables summarize the performance of each compound in rodent models of cognitive impairment. It is important to note that the experimental models and specific protocols may vary between studies, which can influence the absolute values. The data presented here are extracted from individual studies and are intended for comparative assessment.
| Compound | Animal Model | Key Metric | Control Group | AD Model Group (Untreated) | Treated Group | Citation |
| This compound | Ferrous Amyloid Buthionine (FAB)-infused rat model of AD | Probe Trial Score | 36.81 ± 2.48 | 26.06 ± 1.49 | 36.56 ± 2.09 | [1] |
| Donepezil | D-galactose and AlCl3-induced AD rat model | Escape Latency (Day 5, seconds) | ~20 | ~55 | ~30 | [2] |
| Piracetam | Chronic cerebral hypoperfusion rat model | Escape Latency (seconds) | ~25 | ~45 | ~30 | [3] |
| Quercetin | AlCl3-induced AD rat model | Escape Latency (Day 42, seconds) | ~15 | ~45 | ~20 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. This section outlines the protocols used in the studies cited for each compound.
This compound Experimental Protocol
-
Animal Model : Male Long-Evans rats were used to create a phenotype of Alzheimer's disease.[1]
-
Disease Induction : The AD phenotype was induced by administering a solution containing ferrous sulfate (1 mM), Aβ1-42 (15 µM), and buthionine sulfoximine (12 mM) into the left ventricle via an osmotic micropump over 8 weeks. This is referred to as the ferrous amyloid buthionine (FAB) model.
-
Drug Administration : In a subset of animals, this compound was administered intraperitoneally at a dose of 10 mg/kg/day during the final 4 weeks of the FAB infusion.
-
Behavioral Assessment (Morris Water Maze) : Cognitive function was assessed using the Morris water maze task at the end of the 8-week period. The probe trial, where the escape platform is removed, was used to evaluate memory retention. The score represents the percentage of time spent in the target quadrant.
Donepezil Experimental Protocol
-
Animal Model : 3-month-old male Sprague-Dawley rats were used.
-
Disease Induction : An AD model was established by daily intraperitoneal injections of D-galactose (120 mg/kg) and gavage of aluminum trichloride (10 mg/kg) for 60 days.
-
Drug Administration : Donepezil hydrochloride (1.0 mg/kg) was administered by gavage for 4 weeks following the disease induction period.
-
Behavioral Assessment (Morris Water Maze) : The MWM test was conducted after the 4-week treatment. The escape latency, the time to find the hidden platform, was recorded over 5 days of training. A detailed protocol for a similar experiment in an AD mouse model is also available.
Piracetam Experimental Protocol
-
Animal Model : Rats with chronic cerebral hypoperfusion, a model for vascular dementia, were used.
-
Disease Induction : Chronic cerebral hypoperfusion was induced by the occlusion of bilateral common carotid arteries.
-
Drug Administration : Piracetam was administered orally at a dose of 600 mg/kg once daily for 30 days.
-
Behavioral Assessment (Morris Water Maze) : Spatial memory was evaluated using the MWM 30 days after the induction of hypoperfusion. The test consisted of two trials per day for 5 consecutive days, with escape latency being the primary measure.
Quercetin Experimental Protocol
-
Animal Model : Albino Wistar rats were used.
-
Disease Induction : Neurotoxicity was induced by the administration of aluminum chloride (AlCl3) at 100 mg/kg, p.o.
-
Drug Administration : Quercetin was administered orally.
-
Behavioral Assessment (Morris Water Maze) : The MWM was used to assess cognitive function on days 20, 21, and 42 of the study, with escape latency as a key parameter. Another study provides a detailed protocol for quercetin administration in a triple transgenic AD mouse model.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are mediated by their interaction with specific molecular pathways. The following diagrams, generated using Graphviz, illustrate the proposed signaling cascades for this compound and the selected alternatives.
Caption: this compound's proposed multi-target mechanism of action.
Caption: Donepezil's primary mechanism via acetylcholinesterase inhibition.
Caption: Piracetam's proposed mechanism through mitochondrial function enhancement.
Caption: Quercetin's activation of the Nrf2 antioxidant pathway.
References
Comparative Analysis of Caprospinol and Alternative Therapies for Amyloid Plaque Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Caprospinol and other therapeutic agents investigated for their efficacy in reducing amyloid plaque, a key pathological hallmark of Alzheimer's disease. The information presented is based on available preclinical data.
Executive Summary
This compound, a synthetic derivative of the naturally occurring steroid Diosgenin, has demonstrated potential in preclinical models for reducing amyloid-beta (Aβ) plaque deposits and improving cognitive function. Its mechanism of action appears to be multifactorial, involving direct interaction with Aβ peptides, modulation of mitochondrial function, and engagement with the sigma-1 receptor. This guide compares the available data on this compound with other prominent plaque-reducing strategies, namely monoclonal antibodies and γ-secretase modulators. While preclinical findings for this compound are promising, a notable lack of publicly available quantitative data on plaque reduction and the absence of direct reproducibility studies present limitations in a direct comparative assessment.
Quantitative Data on Plaque Reduction
The following table summarizes the available quantitative data on the efficacy of different therapeutic agents in reducing amyloid plaque burden in preclinical and clinical settings. It is important to note the variability in experimental models, methodologies, and the species studied.
| Therapeutic Agent | Class | Model | Dosage/Treatment | Plaque Reduction | Citation(s) |
| This compound | Steroid Derivative | Ferrous Amyloid Buthionine (FAB) Rat Model | 10 mg/kg/day for 4 weeks | Qualitatively described as "reduction in hippocampal amyloid deposits". No quantitative data available. | [1][2][3] |
| Aducanumab | Monoclonal Antibody (targets aggregated Aβ) | Transgenic Mice (Tg2576) | 10 mg/kg, weekly for 6 months | Significant reduction in amyloid plaques. | [4] |
| Early Alzheimer's Disease Patients | 10 mg/kg, monthly | Dose-dependent reduction in brain amyloid plaque. | [4] | ||
| Gantenerumab | Monoclonal Antibody (targets aggregated Aβ) | Alzheimer's Disease Patients | Subcutaneous administration | Reduction in brain amyloid levels. | |
| Crenezumab | Monoclonal Antibody (targets Aβ oligomers) | Alzheimer's Disease Patients | - | Minimal effect on existing Aβ plaque burden. | |
| Solanezumab | Monoclonal Antibody (targets Aβ monomers) | Alzheimer's Disease Patients | - | No significant effect on plaque or oligomers at the clinical dose. | |
| γ-Secretase Modulators (GSMs) | Small Molecule | Mice, Rats, Macaques | Repeated low doses | Reduced Aβ42 production by up to 70% in macaques; decreased plaque formation in a mouse model of early-onset AD. |
Note: The lack of specific quantitative data for this compound's effect on plaque reduction is a significant gap in the available literature, making direct comparisons challenging. The provided information for monoclonal antibodies is based on both preclinical and clinical studies, which should be considered when evaluating the data.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and potential replication of scientific findings. Below are the experimental protocols for the key studies cited in this guide.
This compound Plaque Reduction Study in a Rat Model
-
Animal Model: Male Long-Evans rats are used to create a "Ferrous Amyloid Buthionine" (FAB) model of Alzheimer's disease. This is a non-transgenic model that induces some of the pathological features of AD.
-
Induction of Pathology: An Alzheimer's disease-like phenotype is induced by administering a solution containing ferrous sulfate (FeSO4, 1 mM), Aβ1-42 (15 µM), and buthionine sulfoximine (12 mM) at a pH of 5.1 ± 0.1. This solution is infused into the left ventricle of the rats via an osmotic micropump over a period of 4 weeks.
-
Treatment: Following the initial 4-week induction period, a subset of the animals receives daily intraperitoneal injections of this compound at a dose of 10 mg/kg for an additional 4 weeks.
-
Assessment of Plaque Burden: At the end of the 8-week study period, the brains of the rats are collected for histopathological analysis. Amyloid deposits in the hippocampus are visualized using Campbell-Switzer silver staining. The level of plaque reduction is determined by comparing the stained brain sections from this compound-treated rats with those from untreated FAB rats.
-
Cognitive Function Assessment: Cognitive performance is evaluated using the Morris water maze task.
General Protocol for Monoclonal Antibody Studies in Transgenic Mouse Models
-
Animal Model: Transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations associated with familial Alzheimer's disease are commonly used (e.g., PDAPP, Tg2576). These mice develop age-dependent amyloid plaques.
-
Treatment: Monoclonal antibodies targeting different forms of Aβ are administered to the mice, typically via intraperitoneal or intravenous injections. Treatment protocols vary in terms of dosage, frequency, and duration.
-
Assessment of Plaque Burden: Brain tissue is collected at the end of the study. Plaque load is quantified using immunohistochemistry with anti-Aβ antibodies or staining with dyes like Thioflavin S, which binds to amyloid fibrils. Image analysis software is used to calculate the percentage of the brain area covered by plaques.
General Protocol for γ-Secretase Modulator (GSM) Studies
-
In Vitro Assessment: GSMs are first tested in cell-based assays to determine their effect on the production of different Aβ species, particularly the ratio of Aβ42 to Aβ40.
-
Animal Models: Efficacy and safety are then evaluated in various animal models, including mice, rats, and non-human primates.
-
Treatment: GSMs are typically administered orally.
-
Assessment of Aβ Levels: The levels of Aβ42 and other Aβ species are measured in the brain and cerebrospinal fluid (CSF) of the treated animals.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and alternative plaque-reducing agents.
References
- 1. This compound reduces amyloid deposits and improves cognitive function in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces amyloid deposits and improves cognitive function in a rat model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative systems pharmacology model for Alzheimer’s disease to predict the effect of aducanumab on brain amyloid - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy of Caprospinol: A Comparative Analysis
In the landscape of therapeutic development for neurodegenerative diseases, particularly Alzheimer's disease, Caprospinol has emerged as a promising multi-target agent. This guide provides a comparative analysis of this compound's long-term efficacy against established and contemporary treatments, namely the acetylcholinesterase inhibitor Donepezil and the anti-amyloid monoclonal antibodies Aducanumab and Lecanemab. The following sections present quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visualizations of the respective signaling pathways to offer a comprehensive evaluation for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy
The following tables summarize the long-term efficacy data for this compound and its comparators, focusing on cognitive function and key pathological markers of Alzheimer's disease.
Table 1: Cognitive Function Outcomes
| Treatment | Study Population | Duration | Key Cognitive Endpoint | Results |
| This compound | Rat Model of AD | 4 weeks | Morris Water Maze (Probe Trial Score) | Treated: 36.56 ± 2.09 vs. Untreated: 26.06 ± 1.49 (p=0.002)[1] |
| Donepezil | Mild to Moderate AD Patients | Up to 4.9 years | Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) | Initial improvement in the first 6-9 months, followed by a slower decline compared to historical untreated patients. |
| Aducanumab | Early AD Patients | 78 weeks | Clinical Dementia Rating-Sum of Boxes (CDR-SB) | 22% reduction in clinical decline vs. placebo (p=0.01) in the EMERGE trial.[2] |
| Lecanemab | Early AD Patients | 18 months | Clinical Dementia Rating-Sum of Boxes (CDR-SB) | 27% reduction in clinical decline vs. placebo.[3] |
Table 2: Pathological Marker Outcomes
| Treatment | Study Population | Duration | Key Pathological Marker | Results |
| This compound | Rat Model of AD | 4 weeks | Hippocampal Amyloid Deposits | Reduction in amyloid deposits observed via Campbell-Switzer silver staining.[1][4] |
| Donepezil | N/A | N/A | Amyloid-beta | Primarily a symptomatic treatment; some studies suggest potential modulation of amyloid proteins. |
| Aducanumab | Early AD Patients | 48 months | Brain Amyloid Plaque Levels | Dose- and time-dependent decrease in brain amyloid levels. |
| Lecanemab | Early AD Patients | 3 years | Brain Amyloid and Tau | Substantial reduction in amyloid markers and slowed tau spread in certain brain regions. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Morris Water Maze (as applied in this compound studies)
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents. The protocol for the this compound preclinical study in a rat model of Alzheimer's disease is as follows:
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool. Various distal visual cues are placed around the room to serve as spatial references for the animals.
-
Acquisition Phase: For several consecutive days, rats undergo a series of training trials. In each trial, the rat is placed into the pool from one of several predetermined starting positions and is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system. If the rat fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
Probe Trial: After the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool. The rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location are measured as indicators of spatial memory retention.
-
Data Analysis: Key metrics for analysis include escape latency during the acquisition phase, time spent in the target quadrant during the probe trial, and swim speed to control for motor deficits. Statistical comparisons are made between the this compound-treated group, the untreated disease model group, and a control group.
Amyloid Plaque Quantification (Immunohistochemistry)
Immunohistochemistry (IHC) is a technique used to visualize the presence and distribution of specific proteins, such as amyloid-beta, in tissue sections. A general protocol for amyloid plaque staining in rat brain tissue is as follows:
-
Tissue Preparation: Rats are anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and processed for either paraffin embedding or cryosectioning.
-
Sectioning: The prepared brain tissue is cut into thin sections (typically 5-40 µm) using a microtome or cryostat and mounted on microscope slides.
-
Antigen Retrieval: For paraffin-embedded tissues, sections are deparaffinized and rehydrated. Antigen retrieval methods, such as heat-induced epitope retrieval (HIER) in a citrate buffer, are often employed to unmask the amyloid-beta epitopes.
-
Immunostaining:
-
Blocking: Sections are incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody: Sections are incubated with a primary antibody specific for amyloid-beta (e.g., 6E10 or 4G8) overnight at 4°C.
-
Secondary Antibody: After washing, sections are incubated with a biotinylated secondary antibody that recognizes the primary antibody.
-
Detection: An avidin-biotin complex (ABC) reagent followed by a chromogen substrate like 3,3'-diaminobenzidine (DAB) is used to produce a colored precipitate at the site of the antigen, making the amyloid plaques visible under a microscope.
-
-
Alternative Staining: Histochemical methods like Campbell-Switzer silver staining can also be used to visualize amyloid plaques.
-
Image Analysis: Stained sections are imaged using a light microscope. The amyloid plaque burden is quantified using image analysis software by measuring the percentage of the total area of a specific brain region (e.g., hippocampus or cortex) that is occupied by stained plaques.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for this compound and its comparators, as well as a typical experimental workflow.
Caption: Multi-target mechanism of this compound.
Caption: Mechanisms of Donepezil and Anti-Amyloid Antibodies.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces amyloid deposits and improves cognitive function in a rat model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 4. This compound reduces amyloid deposits and improves cognitive function in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
